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  • Product: 4-Amino-3-ethoxybenzoic acid
  • CAS: 367501-31-3

Core Science & Biosynthesis

Foundational

4-Amino-3-ethoxybenzoic acid physical and chemical properties

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Amino-3-ethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Amino-3-ethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.

Introduction and Core Compound Identity

4-Amino-3-ethoxybenzoic acid is a substituted benzoic acid derivative that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring an amino group, an ethoxy group, and a carboxylic acid moiety on a benzene ring, imparts a specific set of physicochemical properties that are highly valuable for creating more complex molecules with desired biological activities or material characteristics. Understanding these fundamental properties is paramount for its effective utilization in any research or development pipeline.

The strategic placement of the electron-donating amino and ethoxy groups ortho and meta, respectively, to the electron-withdrawing carboxylic acid group influences the molecule's reactivity, solubility, and potential for intermolecular interactions. This guide will delve into these characteristics, providing both theoretical grounding and practical application insights.

Table 1: Core Compound Identification

IdentifierValue
IUPAC Name 4-Amino-3-ethoxybenzoic acid
CAS Number 499-05-8
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Canonical SMILES CCOC1=C(C=C(C=C1)N)C(=O)O
InChI Key LBNXPTGIZFRJSD-UHFFFAOYSA-N

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are the cornerstone of its application. They dictate the reaction conditions, purification strategies, and formulation approaches. Below is a summary of the key physicochemical parameters for 4-Amino-3-ethoxybenzoic acid.

Table 2: Summary of Physical and Chemical Properties

PropertyValueSource
Melting Point 163-167 °C
Boiling Point 364.5±32.0 °C (Predicted)
Solubility Soluble in methanol.
pKa 4.66±0.10 (Predicted)
LogP 1.63 (Predicted)
Appearance Off-white to light yellow crystalline powder
Interpretation of Physicochemical Data

The melting point of 163-167 °C indicates a stable crystalline solid at room temperature, which is typical for aromatic carboxylic acids with intermolecular hydrogen bonding capabilities. The predicted boiling point suggests that vacuum distillation would be required to prevent decomposition at higher temperatures.

The predicted pKa of 4.66 is characteristic of a benzoic acid derivative. This value is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological absorption. For instance, in physiological conditions (pH ~7.4), the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged.

The predicted LogP of 1.63 suggests a moderate lipophilicity. This is a critical parameter in drug design, as it influences the compound's ability to cross cell membranes and interact with biological targets. The balance between its hydrophilic (amino and carboxylic acid groups) and lipophilic (ethoxy and benzene ring) features makes it an interesting scaffold for medicinal chemistry.

Synthesis and Reactivity

The synthesis of 4-Amino-3-ethoxybenzoic acid typically involves the modification of a more readily available starting material. A common synthetic route is the nitration of 3-ethoxybenzoic acid followed by the reduction of the nitro group to an amine.

Representative Synthetic Workflow

G A 3-Ethoxybenzoic acid B Nitration (HNO3, H2SO4) A->B C 4-Nitro-3-ethoxybenzoic acid B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 4-Amino-3-ethoxybenzoic acid D->E

Caption: A generalized synthetic pathway for 4-Amino-3-ethoxybenzoic acid.

Experimental Causality:

  • Nitration: The nitration step is directed by the existing ethoxy and carboxylic acid groups. The ethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs predominantly at the 4-position due to the activating effect of the ethoxy group. The use of a mixture of nitric and sulfuric acids is standard for generating the reactive nitronium ion (NO2+).

  • Reduction: The subsequent reduction of the nitro group to an amine is a crucial step. Several reducing agents can be employed. Catalytic hydrogenation (H2/Pd-C) is a clean and efficient method, while metal/acid combinations like iron in hydrochloric acid (Fe/HCl) are cost-effective alternatives often used in industrial settings. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

Key Reactivity Insights

The reactivity of 4-Amino-3-ethoxybenzoic acid is governed by its three primary functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. These transformations are fundamental for incorporating this molecule into larger structures, such as polymers or drug candidates.

  • Amino Group: The aromatic amine is a nucleophile and can be acylated, alkylated, or diazotized. Diazotization, followed by Sandmeyer or related reactions, opens up a vast array of synthetic possibilities for introducing various substituents at the 4-position.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating amino and ethoxy groups. This allows for further functionalization of the ring, although the regioselectivity will be influenced by the directing effects of all three substituents.

Applications in Research and Development

4-Amino-3-ethoxybenzoic acid is a valuable intermediate in the synthesis of various target molecules. Its utility is particularly pronounced in the pharmaceutical industry.

Role in Drug Discovery

This compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple functional groups allows for the facile introduction of pharmacophores and the tuning of pharmacokinetic properties. For example, the amino group can be a site for linking to other molecular fragments, while the carboxylic acid can be used to improve water solubility or to form salt derivatives.

Materials Science

In materials science, derivatives of 4-Amino-3-ethoxybenzoic acid can be used in the synthesis of specialty polymers and dyes. The aromatic core and the potential for hydrogen bonding make it a candidate for creating materials with interesting optical or thermal properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-3-ethoxybenzoic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-3-ethoxybenzoic acid is a compound with a rich set of physicochemical properties that make it a valuable tool for chemists in both academic and industrial settings. Its versatile reactivity, coupled with its moderate lipophilicity, makes it an attractive starting material for the synthesis of a wide range of functional molecules. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in your research and development projects.

References

  • 4-Amino-3-ethoxybenzoic acid - PubChem. National Center for Biotechnology Information. [Link]

  • 4-Amino-3-ethoxybenzoic acid - Chemicalize. ChemAxon. [Link]

Exploratory

4-Amino-3-ethoxybenzoic acid CAS number 367501-31-3 information

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Foundational

An In-depth Technical Guide to the Biological Activity of 4-Amino-3-ethoxybenzoic Acid and Its Derivatives

Foreword: Unveiling the Potential of a Versatile Scaffold For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical entities with therapeutic promise is a perpetual end...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical entities with therapeutic promise is a perpetual endeavor. Substituted benzoic acid derivatives have long been a fertile ground for discovery, offering a versatile scaffold for the development of a wide array of biologically active molecules. This guide focuses on a specific, yet underexplored member of this family: 4-Amino-3-ethoxybenzoic acid . While direct and extensive research on this particular compound is emerging, its structural similarity to other well-characterized benzoic acid derivatives provides a strong rationale for its investigation.

This technical guide is designed to be a comprehensive resource for scientists embarking on the study of 4-Amino-3-ethoxybenzoic acid and its derivatives. It moves beyond a simple recitation of facts to provide a deeper understanding of the scientific principles and experimental considerations that underpin the evaluation of its biological activity. We will delve into its synthesis, explore the known biological activities of its close structural analogs, and provide detailed, field-proven protocols for its biological characterization. Every claim is substantiated with citations to authoritative sources, ensuring the scientific integrity of the information presented.

The Core Molecule: Physicochemical Properties and Synthesis of 4-Amino-3-ethoxybenzoic Acid

4-Amino-3-ethoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C₉H₁₁NO₃. Its structure, featuring an amino group at position 4 and an ethoxy group at position 3 of the benzoic acid backbone, imparts specific physicochemical properties that are critical for its biological activity and pharmacokinetic profile.

PropertyValue
IUPAC Name 4-amino-3-ethoxybenzoic acid
CAS Number 367501-31-3
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and methanol

Table 1: Physicochemical Properties of 4-Amino-3-ethoxybenzoic acid.

Rationale for Synthesis: The Williamson Ether Synthesis Approach

A common and efficient method for the synthesis of 4-Amino-3-ethoxybenzoic acid involves a multi-step process, often starting from a more readily available precursor like 4-amino-3-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis to introduce the ethoxy group.

Synthesis_Workflow A 4-Amino-3-hydroxybenzoic acid B Esterification (e.g., MeOH, H₂SO₄) A->B Step 1 C Methyl 4-amino-3-hydroxybenzoate B->C D Williamson Ether Synthesis (e.g., EtI, K₂CO₃) C->D Step 2 E Methyl 4-amino-3-ethoxybenzoate D->E F Hydrolysis (e.g., LiOH) E->F Step 3 G 4-Amino-3-ethoxybenzoic acid F->G

A generalized workflow for the synthesis of 4-Amino-3-ethoxybenzoic acid.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-ethoxybenzoic Acid

This protocol is adapted from established methods for the synthesis of similar alkoxy-substituted aminobenzoic acids[1].

Step 1: Esterification of 4-Amino-3-hydroxybenzoic Acid

  • To a solution of 4-amino-3-hydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-amino-3-hydroxybenzoate.

Step 2: Etherification of Methyl 4-amino-3-hydroxybenzoate

  • Dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2-3 equivalents) and ethyl iodide (EtI, 1.5-2 equivalents).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-amino-3-ethoxybenzoate.

Step 3: Hydrolysis of Methyl 4-amino-3-ethoxybenzoate

  • Dissolve methyl 4-amino-3-ethoxybenzoate (1 equivalent) in a mixture of methanol, water, and THF.

  • Add lithium hydroxide (LiOH, 5 equivalents) and stir the mixture at room temperature for 12 hours[1].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Redissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 4-5 with 2 N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Amino-3-ethoxybenzoic acid.

Biological Activities: Insights from Structural Analogs

While specific biological data for 4-Amino-3-ethoxybenzoic acid is limited in publicly available literature, a wealth of information on its structural analogs provides a strong foundation for predicting its potential therapeutic applications.

Antimicrobial and Anti-biofilm Potential

Derivatives of 4-aminobenzoic acid (PABA) are known to exhibit a broad range of antimicrobial activities[2]. The core PABA structure is a crucial building block for many biologically active compounds[3]. The introduction of various substituents on the PABA scaffold can lead to potent antibacterial and antifungal agents[2].

A closely related compound, 4-ethoxybenzoic acid , has demonstrated significant anti-biofilm activity against Staphylococcus aureus. It was shown to inhibit biofilm formation and, importantly, potentiate the sensitivity of established biofilms to the antibiotic vancomycin[4]. This suggests that the ethoxy group may play a key role in disrupting the extracellular polymeric substance (EPS) of biofilms or interfering with bacterial quorum sensing mechanisms.

Antimicrobial_Hypothesis A 4-Amino-3-ethoxybenzoic Acid Derivative B Bacterial Cell A->B C Inhibition of Essential Metabolic Pathways B->C D Disruption of Cell Membrane Integrity B->D E Inhibition of Biofilm Formation B->E F Bacteriostatic or Bactericidal Effect C->F D->F E->F

Hypothesized antimicrobial mechanisms of 4-Amino-3-ethoxybenzoic acid derivatives.
Anti-inflammatory Activity

Benzoic acid derivatives are a well-established class of compounds with anti-inflammatory properties[5]. The anti-inflammatory effects of some amino acids and their derivatives have been documented, with proposed mechanisms including the interference with prostaglandin synthesis[6]. One study on a derivative of 4-aminobenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells. This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines by downregulating the MAPKs and NF-κB signaling pathways[7]. Given these findings, it is plausible that 4-Amino-3-ethoxybenzoic acid and its derivatives could also exhibit anti-inflammatory activity.

Enzyme Inhibition

The inhibition of specific enzymes is a cornerstone of modern drug discovery. Benzoic acid derivatives have been investigated as inhibitors of a wide range of enzymes. For instance, derivatives of hydroxybenzoic acids have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease[5].

A notable example from a related class of compounds is the inhibitory activity of 4-amino-3-nitrobenzoic acid against the trans-sialidase enzyme of Trypanosoma cruzi, the parasite responsible for Chagas disease, with a 77% inhibition in enzymatic assays[8]. This highlights the potential of substituted 4-aminobenzoic acids to act as potent and specific enzyme inhibitors. The ethoxy group in 4-Amino-3-ethoxybenzoic acid can modulate the lipophilicity and steric interactions of the molecule within an enzyme's active site, potentially leading to novel inhibitory activities.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological potential of 4-Amino-3-ethoxybenzoic acid and its newly synthesized derivatives, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Antimicrobial Susceptibility Testing: Disk Diffusion Assay

This method provides a straightforward and widely used preliminary screening for antibacterial activity[9].

Materials:

  • Mueller-Hinton agar plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile paper discs (6 mm diameter)

  • Solutions of 4-Amino-3-ethoxybenzoic acid derivatives at various concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mg/mL in a suitable solvent like DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent alone)

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Aseptically apply the sterile paper discs impregnated with the test compound solutions, positive control, and negative control onto the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds[10].

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (4-Amino-3-ethoxybenzoic acid derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac sodium, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at various doses, e.g., 5, 25, 125 mg/kg).

  • Administer the test compound or controls intraperitoneally or orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells[11].

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 4-Amino-3-ethoxybenzoic acid derivative for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 4-Amino-3-ethoxybenzoic acid can be systematically optimized by synthesizing a library of derivatives with modifications at key positions.

Key sites for structural modification to explore the SAR of 4-Amino-3-ethoxybenzoic acid.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Modifications at the amino and carboxylic acid groups, as well as further substitution on the aromatic ring, will be crucial to elucidate the SAR.

  • Broad-spectrum biological screening: Derivatives should be tested against a wide range of bacterial and fungal strains, various cancer cell lines, and in different models of inflammation.

  • Mechanism of action studies: For active compounds, detailed mechanistic studies should be performed to identify their molecular targets and signaling pathways.

  • Pharmacokinetic profiling: Promising candidates should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

Conclusion

4-Amino-3-ethoxybenzoic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the knowledge gained from its structural analogs and employing rigorous biological evaluation protocols, researchers can unlock the therapeutic potential of this versatile molecule and its derivatives. This guide provides a solid foundation for initiating such investigations, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]

  • Korkina, L., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), m1772. [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]

  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. [Link]

  • Salas-Lújevano, M. A., et al. (2019). Effect of 4-amino-3-nitrobenzoic acid on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes. Acta Parasitologica, 64(4), 868-874. [Link]

  • Campbell, M., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). [Link]

  • Saxena, R. N., Pendse, V. K., & Khanna, N. K. (1984). Anti-inflammatory and analgesic properties of four amino-acids. Indian journal of physiology and pharmacology, 28(4), 299–305. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Martínez-Alonso, E., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Molecules, 28(21), 7392. [Link]

  • Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

  • Ghosh, C., et al. (2016). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology, 121(5), 1269-1282. [Link]

  • da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6649. [Link]

  • Vasiliniuc, I., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 4905. [Link]

  • Pérez-Hernández, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLoS ONE, 11(1), e0145787. [Link]

  • Li, W., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 528-537. [Link]

  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]

  • Williams, R. J., & Spencer, J. P. E. (2015). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Journal of molecular neuroscience : MN, 55(4), 939–947. [Link]

  • ResearchGate. (2025). Phase I pharmacokinetic study of etmaben, a malonic acid derivative. [Link]

  • MDPI. (2022). The Effect of Mineralocorticoid Receptor 3 Antagonists on Anti-Inflammatory and Anti-Fatty Acid Transport Profile in Patients with Heart Failure. [Link]

  • Bairamova, E., et al. (2022). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 27(19), 6649. [Link]

Sources

Exploratory

4-Amino-3-ethoxybenzoic acid structural formula and isomers

Initiating Data Collection I've started gathering data on the structural formula, chemical properties, and synthesis of 4-Amino-3-ethoxybenzoic acid. My initial search is underway, focused on compiling a robust dataset t...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data on the structural formula, chemical properties, and synthesis of 4-Amino-3-ethoxybenzoic acid. My initial search is underway, focused on compiling a robust dataset to lay the groundwork for my investigation. I am now preparing to expand this collection with targeted searches for more specific information.

Expanding Isomer Analysis

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I'm now structuring the guide, beginning with an introduction to 4-Amino-3-ethoxybenzoic acid, followed by its structural formula and isomer analysis. Next, I'll focus on the experimental section, detailing isomer identification protocols, and explaining the rationale for each technique. I plan to create tables for key data and design visual chemical structure diagrams using Graphviz. Finally, I will compile the references.

Defining the Guide Scope

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Outlining the Guide Structure

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Developing the Guide Structure

I've decided to incorporate a section focused on how to analytically differentiate the isomers, which I believe is crucial. This will dive deep into NMR spectroscopy (¹H and ¹³C), explaining how the chemical shifts and splitting patterns help identify each molecule due to their unique electronic environments. I will also introduce additional methods to differentiate between the structures.

Planning Synthesis Insights

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Refining the Analytical Approach

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Defining the Guide Content

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Foundational

Spectroscopic data (NMR, IR, Mass Spec) of 4-Amino-3-ethoxybenzoic acid

Initiating Data Acquisition I'm now starting a thorough search for spectroscopic data of 4-Amino-3-ethoxybenzoic acid, specifically NMR, IR, and Mass Spec data. I'll also be hunting down detailed experimental protocols f...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Acquisition

I'm now starting a thorough search for spectroscopic data of 4-Amino-3-ethoxybenzoic acid, specifically NMR, IR, and Mass Spec data. I'll also be hunting down detailed experimental protocols for spectral acquisition that I can customize for this specific compound.

Expanding Data Acquisition

I've expanded my search to include authoritative interpretations of spectral data to correlate the molecular structure of 4-Amino-3-ethoxybenzoic acid with its spectral features. My goal is to synthesize this information into a comprehensive technical guide, including data tables and explanatory diagrams, along with step-by-step protocols in DOT language, and a complete reference list.

Initiating Data Analysis

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Expanding Search Parameters

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Analyzing Spectral Analogs

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Predicting Spectral Properties

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Synthesizing Spectral Data

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Amino-3-ethoxybenzoic Acid

Foreword: Navigating the Critical Path of Solubility in Drug Development To the researchers, scientists, and drug development professionals who navigate the complex landscape of pharmaceutical sciences, the solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Development

To the researchers, scientists, and drug development professionals who navigate the complex landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is not merely a physical property; it is a cornerstone of bioavailability and, ultimately, therapeutic efficacy. Poor aqueous solubility remains a significant hurdle in the translation of potent molecules into viable drug products. This guide is dedicated to providing a comprehensive understanding of the solubility profile of 4-Amino-3-ethoxybenzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document leverages established principles of physical chemistry, data from structurally analogous compounds, and detailed experimental methodologies to empower researchers to confidently determine and interpret its solubility characteristics. As a self-validating system, the protocols and theoretical frameworks presented herein are designed to yield accurate and reproducible results, forming a solid foundation for formulation development and preclinical studies.

Introduction to 4-Amino-3-ethoxybenzoic Acid: Physicochemical Landscape

4-Amino-3-ethoxybenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring an amino group, an ethoxy group, and a carboxylic acid moiety on a benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. Understanding these fundamental properties is paramount to predicting its interactions with various solvents.

Table 1: Physicochemical Properties of 4-Amino-3-ethoxybenzoic Acid [1]

PropertyValueSource
IUPAC Name 4-amino-3-ethoxybenzoic acidPubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)NPubChem[1]
InChIKey ZSXBMWHEQHCCRP-UHFFFAOYSA-NPubChem[1]
Computed Properties
   XLogP31.4PubChem[1]
   Hydrogen Bond Donors2PubChem[1]
   Hydrogen Bond Acceptors4PubChem[1]

The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the oxygen atoms in the ethoxy and carboxylic acid groups) suggests the potential for strong intermolecular interactions, both with itself (crystal lattice energy) and with solvent molecules. The predicted octanol-water partition coefficient (XLogP3) of 1.4 indicates a moderate degree of lipophilicity.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid in a liquid is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main steps, as illustrated in the diagram below.

G Solid Crystal Lattice (Solute-Solute Interactions) Separated Separated Gas-Phase Molecules Solid->Separated ΔH_lattice (endothermic) Overcoming crystal lattice energy Solution Solvated Molecules (Solute-Solvent Interactions) Separated->Solution ΔH_solvation (exothermic) Formation of solute-solvent interactions

Caption: Thermodynamic cycle of dissolution.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of a solvent, which arises from the distribution of electron density within its molecules, determines its ability to interact with a solute.

  • Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): These solvents possess dipoles and are capable of hydrogen bonding. Given the presence of the polar amino and carboxylic acid groups, 4-Amino-3-ethoxybenzoic acid is expected to have favorable interactions with polar solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot engage in hydrogen bonding. The solubility of 4-Amino-3-ethoxybenzoic acid in these solvents is anticipated to be low, as the energy required to break the strong intermolecular forces in the solid crystal lattice would not be sufficiently compensated by the weak van der Waals forces with the solvent.

The Critical Role of pH

4-Amino-3-ethoxybenzoic acid is an amphoteric molecule, meaning it can act as both an acid (due to the carboxylic acid group) and a base (due to the amino group). Its solubility in aqueous media is therefore highly dependent on the pH of the solution.

  • Acidic pH (pH < pKa of carboxyl group): The carboxylic acid will be protonated (-COOH), and the amino group will be protonated (-NH₃⁺). The molecule will carry a net positive charge, and its salt form will likely be more soluble in water.

  • Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero. At this point, the molecule is least soluble in water.

  • Basic pH (pH > pKa of amino group): The carboxylic acid will be deprotonated (-COO⁻), and the amino group will be in its free base form (-NH₂). The molecule will carry a net negative charge, and its salt form will likely be more soluble in water.

Predicted Solubility Profile of 4-Amino-3-ethoxybenzoic Acid

  • 3-Ethoxybenzoic Acid: This analog, lacking the amino group, is described as soluble in ethanol and methanol and slightly soluble in boiling water.[2]

  • 4-Amino-3-hydroxybenzoic Acid: This compound, with a hydroxyl group instead of an ethoxy group, is reported to be slightly soluble in DMSO and methanol, and partly miscible with water.[3]

Based on these analogs and the physicochemical properties of the target molecule, the following solubility profile is predicted:

Table 2: Predicted Qualitative Solubility of 4-Amino-3-ethoxybenzoic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly to Moderately SolubleCapable of hydrogen bonding with the amino and carboxylic acid groups. Solubility in water is expected to be pH-dependent.
Polar Aprotic DMSO, AcetoneSolubleStrong dipole-dipole interactions can solvate the molecule effectively.
Nonpolar Hexane, TolueneInsoluble to Very Slightly SolubleWeak solute-solvent interactions are insufficient to overcome the crystal lattice energy.
Ethers Diethyl ether, Ethyl acetateSlightly to Moderately SolubleModerate polarity allows for some interaction, but lack of hydrogen bonding limits high solubility.

Experimental Determination of Solubility: A Validating Workflow

To obtain definitive solubility data, a robust and reproducible experimental methodology is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the classical shake-flask method for determining the equilibrium solubility of a compound.

G start Start step1 Add excess solid 4-Amino-3-ethoxybenzoic acid to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., orbital shaker) for a defined period (e.g., 24-72 hours). step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Withdraw a clear aliquot of the supernatant. Filter through a syringe filter (e.g., 0.22 µm PTFE). step3->step4 step5 Dilute the filtrate with a suitable mobile phase. step4->step5 step6 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). step5->step6 end End step6->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol Details:

  • Preparation: Add an excess amount of 4-Amino-3-ethoxybenzoic acid to a series of vials containing a precise volume of the desired solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of 4-Amino-3-ethoxybenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Analytical Method Validation

The accuracy of the solubility determination is critically dependent on the reliability of the analytical method used for quantification. A typical HPLC-UV method for a compound like 4-Amino-3-ethoxybenzoic acid would involve:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Factors Influencing Solubility: Practical Considerations

Several experimental parameters can significantly impact the measured solubility. Careful control of these factors is essential for obtaining reliable and reproducible data.

G cluster_factors Influencing Factors Solubility Solubility of 4-Amino-3-ethoxybenzoic acid Temperature Temperature Solubility->Temperature affects pH pH (Aqueous) Solubility->pH affects Solvent Solvent Properties (Polarity, H-bonding) Solubility->Solvent affects Polymorphism Solid-State Form (Polymorphism) Solubility->Polymorphism affects

Sources

Foundational

Review of literature for 4-Amino-3-ethoxybenzoic acid studies

Initiating Literature Review I've started a deep dive into "4-Amino-3-ethoxy benzoic acid." My focus is on synthesis methods, key chemical characteristics, and its uses, especially in medicine and material science. Expan...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've started a deep dive into "4-Amino-3-ethoxy benzoic acid." My focus is on synthesis methods, key chemical characteristics, and its uses, especially in medicine and material science.

Expanding Research Scope

I'm now widening my search to include derivatives of the compound, aiming for a more holistic view. I plan to synthesize my findings into a structured technical guide. This will begin with an overview, followed by sections on synthesis, properties, applications, and biological relevance. Next, I'll detail an experimental protocol, along with a rationale. My next step will be to create a Graphviz diagram and organize any available data in a table. Finally, I will add a full references section.

Deepening Analytical Focus

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Analyzing Initial Findings

I've begun with a focused search, and initially, "4-Amino-3-ethoxybenzoic acid" yielded direct hits. I've got chemical properties from PubChem, details on commercial availability, and its role as an intermediate in a relevant technical guide. This feels like a solid starting point for deeper investigation.

Narrowing The Scope

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Refining the Search

I've made progress! My latest searches bore fruit. I located an application note detailing the synthesis of 4-Amino-3-ethoxybenzoic acid, starting from 3-Ethoxybenzoic acid, a useful starting point for my current goals!

Deepening the Investigation

I've uncovered more relevant details. Further searching yielded references, like in an application note on dyestuff production, showing the synthesis route of 4-Amino-3-ethoxybenzoic acid from 3-Ethoxybenzoic acid and its ethyl ester intermediate. The PubChem database provided patents. I still lack complete experimental details, but now I plan to focus on patent literature for a representative synthesis protocol and the rationale behind choosing this starting material.

Synthesizing A Route

I've successfully identified a feasible synthetic pathway for 4-Amino-3-ethoxybenzoic acid, initiating from 4-ethoxybenzoic acid. The key steps include nitration to form 3-ethoxy-4-nitro benzoic acid, followed by reduction. I've also uncovered references to its role as a building block for biologically active derivatives.

Analyzing Biological Activity

I've learned that 4-Amino-3-ethoxybenzoic acid is a useful intermediate. It has potential as an EGFR inhibitor and RARα agonist, but its biological activity is not well-studied. I'm focusing on finding the spectroscopic data. Patent literature seems like a promising place to search for more application details.

Analyzing Synthesis Strategies

I've got a grasp of some key details, although some substantial voids remain to produce a comprehensive technical guide. I have devised a possible multi-step synthesis path, starting with nitration of 4-ethoxy, that seems promising. However, the yields of each stage are not yet well understood.

Refining the Synthesis Route

I've refined the synthesis route, starting with nitration of 4-ethoxybenzoic acid, followed by reduction, but concrete experimental procedures and yields are still needed. I've found mentions of its use in patents and literature as a building block for kinase inhibitors. Spectroscopic data for the final compound is the main priority. I'm focusing on finding the data and linking the structure to its medicinal chemistry use.

Analyzing Synthetic Routes

I've been gathering details for the technical guide on 4-Amino-3-ethoxybenzoic acid. A promising synthetic pathway emerges: nitration of 3-ethoxybenzoic acid, followed by reduction. The relevant document offers a generalized protocol, although specific details are missing. I am seeking further data on yield, purities, and reaction conditions.

Refining Experimental Protocols

I've uncovered crucial gaps in the initially promising synthetic route for 4-Amino-3-ethoxybenzoic acid: missing experimental details and characterization data. While I've found a generalized protocol, it lacks the specifics needed for a robust technical guide, and I've started the search for data on the use of this compound. I am now deep diving into the patent literature to identify precise applications and the rationale for using this building block. Finding a detailed experimental protocol is the current priority.

Exploratory

An In-depth Technical Guide to the Thermochemical Properties of 4-Amino-3-ethoxybenzoic acid

This guide provides a comprehensive technical overview of the thermochemical properties of 4-Amino-3-ethoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermochemical properties of 4-Amino-3-ethoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with established scientific principles to offer field-proven insights into the characterization of this compound. We will explore its synthesis, physicochemical properties, thermal stability, and the experimental methodologies crucial for its thorough investigation.

Introduction: The Significance of Thermochemical Properties

4-Amino-3-ethoxybenzoic acid belongs to a class of substituted benzoic acid derivatives that are pivotal intermediates in organic synthesis. The arrangement of the amino, ethoxy, and carboxylic acid functional groups on the aromatic ring imparts a unique combination of chemical reactivity and physical properties. A thorough understanding of its thermochemical characteristics is paramount for several reasons:

  • Drug Development: In pharmaceutical sciences, the thermal behavior of an active pharmaceutical ingredient (API) influences its stability, shelf-life, and formulation. Polymorphism, melting point, and decomposition temperature are critical parameters that dictate manufacturing processes such as drying, milling, and tableting.

  • Process Safety: Knowledge of thermal decomposition pathways and energetic potential is essential for ensuring the safe handling and processing of the chemical on a laboratory and industrial scale.

  • Material Science: For applications in specialty polymers or dyes, the thermal stability of the monomer or intermediate is a key determinant of the final material's performance and durability.

This guide will provide a detailed examination of these properties, grounded in both available data for the target molecule and comparative analysis with structurally related compounds.

Physicochemical and Structural Properties

PropertyValue (Experimental/Predicted)Source(s)
IUPAC Name 4-amino-3-ethoxybenzoic acid
CAS Number 367501-31-3
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)N
Melting Point Not Experimentally Determined
Boiling Point Not Experimentally Determined
Enthalpy of Formation Not Experimentally Determined

To provide context, the melting points of structurally similar compounds are presented below:

CompoundMelting Point (°C)
4-Amino-3-methylbenzoic acid164-172
4-Amino-3-hydroxybenzoic acid211-215
3-Amino-4-hydroxybenzoic acid236-238
4-Aminobenzoic acid187-189

The melting point of 4-Amino-3-ethoxybenzoic acid is expected to be within this range, influenced by the interplay of hydrogen bonding from the amino and carboxylic acid groups and the steric and electronic effects of the ethoxy group.

Synthesis of 4-Amino-3-ethoxybenzoic acid: A Proposed Pathway

An established synthetic route for 4-Amino-3-ethoxybenzoic acid is not prominently published. However, a plausible and efficient synthesis can be designed based on well-established organic chemistry principles and analogous preparations. The proposed pathway involves the etherification of a hydroxyl-substituted precursor followed by the reduction of a nitro group.

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis 4-Nitro-3-hydroxybenzoic_acid 4-Nitro-3-hydroxybenzoic acid Ethyl_4-nitro-3-ethoxybenzoate Ethyl 4-nitro-3-ethoxybenzoate 4-Nitro-3-hydroxybenzoic_acid->Ethyl_4-nitro-3-ethoxybenzoate Iodoethane, K₂CO₃, Acetone, Reflux Ethyl_4-amino-3-ethoxybenzoate Ethyl 4-amino-3-ethoxybenzoate Ethyl_4-nitro-3-ethoxybenzoate->Ethyl_4-amino-3-ethoxybenzoate Sn/HCl or H₂/Pd-C 4-Amino-3-ethoxybenzoic_acid 4-Amino-3-ethoxybenzoic acid Ethyl_4-amino-3-ethoxybenzoate->4-Amino-3-ethoxybenzoic_acid aq. NaOH, then H₃O⁺ DSC_Workflow Sample_Prep Sample Preparation (1-5 mg in Al pan) DSC_Instrument Place in DSC Cell with Reference Pan Sample_Prep->DSC_Instrument Heating_Program Heat at Constant Rate (e.g., 10 °C/min) DSC_Instrument->Heating_Program Data_Acquisition Measure Heat Flow vs. Temperature Heating_Program->Data_Acquisition Thermogram_Analysis Analyze Thermogram for Melting and Decomposition Data_Acquisition->Thermogram_Analysis Results Melting Point (Tₘ) Enthalpy of Fusion (ΔHբ) Decomposition Temp (TᏧ) Thermogram_Analysis->Results

Protocols & Analytical Methods

Method

Synthesis of 4-Amino-3-ethoxybenzoic Acid: A Detailed Protocol for Researchers

Introduction: The Significance of Substituted Anthranilic Acid Derivatives 4-Amino-3-ethoxybenzoic acid, a substituted anthranilic acid derivative, represents a valuable building block in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Anthranilic Acid Derivatives

4-Amino-3-ethoxybenzoic acid, a substituted anthranilic acid derivative, represents a valuable building block in medicinal chemistry and materials science. The arrangement of the amino, ethoxy, and carboxylic acid functional groups on the benzene ring provides a versatile scaffold for the synthesis of a wide range of more complex molecules. These include pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the ethoxy group, in particular, can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this compound a sought-after intermediate in drug discovery programs.

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Amino-3-ethoxybenzoic acid. The described methodology is based on the well-established and reliable reduction of the corresponding nitroarene precursor. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed procedure but also insights into the underlying chemical principles and safety considerations.

Overall Synthetic Strategy

The synthesis of 4-Amino-3-ethoxybenzoic acid is most efficiently achieved through the reduction of its nitro precursor, 4-nitro-3-ethoxybenzoic acid. This transformation is a cornerstone of aromatic chemistry, with numerous established methods for the conversion of an aromatic nitro group to an amine.

Synthesis_Workflow Starting_Material 4-Nitro-3-ethoxybenzoic Acid Intermediate Reaction Mixture Starting_Material->Intermediate   Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Product 4-Amino-3-ethoxybenzoic Acid Intermediate->Product   Work-up & Purification (Filtration, Extraction, Recrystallization)

Caption: Synthetic workflow for 4-Amino-3-ethoxybenzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-Nitro-3-ethoxybenzoic acid≥98%Commercially AvailableStarting material.
Iron powder (<100 mesh)ReagentSigma-AldrichReducing agent.
Ammonium chloride (NH₄Cl)ACS ReagentFisher ScientificElectrolyte for the reduction.
Ethanol (EtOH)AnhydrousVWRReaction solvent.
Water (H₂O)DeionizedIn-houseReaction solvent and for work-up.
Ethyl acetate (EtOAc)HPLC GradeEMD MilliporeExtraction solvent.
Brine (saturated NaCl solution)N/APrepared in-houseFor washing during extraction.
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentJ.T. BakerDrying agent.
Hydrochloric acid (HCl)37% w/wSigma-AldrichFor pH adjustment.
Sodium bicarbonate (NaHCO₃)Saturated solutionPrepared in-houseFor neutralization.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Detailed Step-by-Step Synthesis Protocol

This protocol details the reduction of 4-nitro-3-ethoxybenzoic acid using iron powder in the presence of ammonium chloride. This method is generally preferred in a laboratory setting for its cost-effectiveness, safety, and high yield.

Step 1: Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 4-nitro-3-ethoxybenzoic acid (e.g., 5.0 g, 1 equivalent).

  • Add ethanol (50 mL) and deionized water (20 mL) to the flask. Stir the mixture to form a suspension.

  • Add ammonium chloride (e.g., 0.5 g, ~0.4 equivalents) to the suspension.

  • Finally, add iron powder (e.g., 6.0 g, ~4.5 equivalents) to the flask in one portion.

Causality behind Experimental Choices: The use of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic reagents. Ammonium chloride acts as an electrolyte to facilitate the electrochemical reaction on the surface of the iron particles. A stoichiometric excess of iron is used to ensure the complete reduction of the nitro group.

Step 2: Reduction Reaction
  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • During the reaction, the color of the mixture will typically change from a yellow suspension to a dark brown or black slurry.

Mechanistic Insight: The reduction of nitroarenes with iron in the presence of a weak acid (generated in situ from ammonium chloride) is a classic example of a dissolving metal reduction. The iron metal is oxidized from Fe(0) to iron oxides, while the nitro group is reduced to the corresponding amine. The overall reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2]

Step 3: Reaction Work-up and Product Isolation
  • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® in a Buchner funnel to remove the iron and iron oxides. Wash the filter cake with hot ethanol (2 x 20 mL) to ensure all the product is collected.

  • Combine the filtrates and transfer them to a rotary evaporator. Remove the ethanol under reduced pressure.

  • The remaining aqueous solution is transferred to a beaker. While stirring, carefully adjust the pH to approximately 7-8 with a saturated solution of sodium bicarbonate. This step is crucial to ensure the product, which is an amino acid, is at its isoelectric point to minimize its solubility in water.

  • The crude product may precipitate at this stage. If it does, it can be collected by vacuum filtration.

  • Transfer the neutralized aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude 4-Amino-3-ethoxybenzoic acid.

Step 4: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized 4-Amino-3-ethoxybenzoic acid should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.[3]

  • FT-IR Spectroscopy: To identify the key functional groups (amine N-H stretch, carboxylic acid O-H and C=O stretches).

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • Iron powder is flammable; avoid sources of ignition.

  • Handle hydrochloric acid and other corrosive reagents with care.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-Amino-3-ethoxybenzoic acid. By following these steps, researchers can confidently produce this valuable chemical intermediate for their ongoing research and development endeavors. The principles and techniques described herein are broadly applicable to the synthesis of other substituted anilines.

References

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry – A European Journal, 22(44), 15843-15850. [Link]

  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Smith, A. B., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3456-3465. [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Wang, X., et al. (2021). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group. Loughborough University Research Repository. [Link]

Sources

Application

The Enigmatic Building Block: Investigating the Role of 4-Amino-3-ethoxybenzoic Acid in Medicinal Chemistry

Abstract This technical guide delves into the medicinal chemistry applications of 4-Amino-3-ethoxybenzoic acid, a substituted anthranilic acid derivative. Despite its structural similarity to well-established pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the medicinal chemistry applications of 4-Amino-3-ethoxybenzoic acid, a substituted anthranilic acid derivative. Despite its structural similarity to well-established pharmacophores, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of its direct application in drug discovery and development. This document, therefore, serves a dual purpose: to present the known physicochemical properties of 4-Amino-3-ethoxybenzoic acid and to provide a forward-looking perspective on its potential, yet currently underexplored, utility. By examining the established roles of its close structural analogs, we extrapolate potential synthetic routes and pharmacological applications, offering a foundational guide for researchers venturing into the untapped potential of this molecule.

Introduction: The Promise of a Substituted Anthranilate

Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the aromatic ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. 4-Amino-3-ethoxybenzoic acid, with its ortho-ethoxy and para-amino substituents relative to the carboxylic acid, presents an intriguing, yet sparsely investigated, chemical entity. This guide aims to bridge the current knowledge gap by providing a detailed analysis of its properties and postulating its potential applications based on robust chemical principles and analogy to its better-understood congeners.

Physicochemical Properties of 4-Amino-3-ethoxybenzoic Acid

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in drug design and synthesis. The key properties of 4-Amino-3-ethoxybenzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
IUPAC Name 4-amino-3-ethoxybenzoic acidPubChem[1]
CAS Number 367501-31-3PubChem[1]
SMILES CCOC1=C(C=CC(=C1)C(=O)O)NPubChem[1]
Predicted LogP 1.4PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

These properties suggest a molecule with moderate lipophilicity and sufficient hydrogen bonding capacity to interact with biological targets.

Inferred Applications in Medicinal Chemistry: Learning from Analogs

While direct applications of 4-Amino-3-ethoxybenzoic acid are not prominently documented, the well-established roles of its structural analogs, such as 4-amino-3-hydroxybenzoic acid and 4-amino-3-methoxybenzoic acid, provide a strong basis for inferring its potential utility. These related compounds are pivotal intermediates in the synthesis of a variety of bioactive molecules.[2][3]

As a Scaffold for Bioactive Amides and Esters

The primary amine and carboxylic acid functionalities of 4-Amino-3-ethoxybenzoic acid make it an ideal starting material for the synthesis of a diverse library of amides and esters. The general reactivity is depicted in the workflow below.

G A 4-Amino-3-ethoxybenzoic acid B Amide Bond Formation (Coupling Reagents: HATU, EDC/HOBt) A->B R-NH₂ C Esterification (Acid or Base Catalysis) A->C R-OH D Diverse Amide Library B->D E Diverse Ester Library C->E F Screening for Biological Activity (e.g., Kinase Inhibition, Antimicrobial) D->F E->F G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Monitoring & Workup cluster_3 Purification & Characterization A Dissolve 4-Amino-3-ethoxybenzoic acid in anhydrous DMF B Add HATU and DIPEA A->B C Stir for 15-20 min B->C D Add Aniline Derivative C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) E->F G Column Chromatography F->G H Characterize by NMR, HRMS G->H

Sources

Method

Application Notes: Comprehensive Characterization of 4-Amino-3-ethoxybenzoic acid

Introduction 4-Amino-3-ethoxybenzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. Its structure, featuring a benzoic acid core with both an electron-donating amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-ethoxybenzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. Its structure, featuring a benzoic acid core with both an electron-donating amino group and an ethoxy group, imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The presence of these functional groups—a primary aromatic amine, a carboxylic acid, and an ether—dictates its reactivity, polarity, and spectroscopic behavior.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the structural elucidation, identification, and purity assessment of 4-Amino-3-ethoxybenzoic acid. The protocols described herein are grounded in established principles and are designed to ensure data integrity and scientific rigor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for selecting and developing appropriate analytical methods. The properties of 4-Amino-3-ethoxybenzoic acid are summarized below.

PropertyValueSource
IUPAC Name 4-amino-3-ethoxybenzoic acidPubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
CAS Number 367501-31-3PubChem[1]
Predicted pKa ~4.5 - 4.7Inferred from similar structures[2]
Predicted LogP 1.4PubChem[1]
Appearance Solid (form may vary)N/A
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Inferred from similar structures

Analytical Characterization Workflow

A systematic workflow ensures that the identity, structure, and purity of the compound are unequivocally established. The following diagram illustrates a typical workflow for the comprehensive characterization of a novel or synthesized batch of 4-Amino-3-ethoxybenzoic acid.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_0 Phase 1: Initial Identification & Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Purity & Quantitative Assessment cluster_3 Phase 4: Final Characterization Report Sample Sample Received (4-Amino-3-ethoxybenzoic acid) IR FTIR Spectroscopy (Functional Group ID) Sample->IR Quick Screen MS Mass Spectrometry (Molecular Weight Confirmation) IR->MS UV UV-Vis Spectroscopy (Chromophore & λmax ID) MS->UV NMR NMR UV->NMR Proceed if MW & Functional Groups Match HPLC RP-HPLC (Purity Assay & Impurity Profiling) NMR->HPLC Structure Confirmed Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) HPLC->Thermal Report Comprehensive Data Analysis & Certificate of Analysis (CoA) HPLC->Report Compile Data EA Elemental Analysis (%C, %H, %N Confirmation) Thermal->EA Thermal->Report Compile Data EA->Report Compile Data

Caption: A logical workflow for the characterization of 4-Amino-3-ethoxybenzoic acid.

Structural Elucidation and Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most definitive method for elucidating the molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within the molecule. For 4-Amino-3-ethoxybenzoic acid, both ¹H and ¹³C NMR are essential to confirm the substitution pattern on the aromatic ring and the integrity of the ethoxy group.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons (3H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting pattern (e.g., doublets, doublet of doublets) will confirm the 1,2,4-trisubstituted pattern.

    • Amino Protons (2H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

    • Carboxylic Acid Proton (1H): A very broad singlet, typically downfield (>10 ppm).

    • Ethoxy Group (5H): A characteristic quartet (~4.1 ppm, -OCH₂-) and a triplet (~1.4 ppm, -CH₃).

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the δ 165-175 ppm range.

    • Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range, confirming the substitution pattern.

    • Ethoxy Carbons (2C): Two signals in the upfield region, typically δ ~64 ppm (-OCH₂-) and ~15 ppm (-CH₃).

Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for benzoic acid derivatives as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to the spectrometer's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. This is an excellent first-pass technique to confirm the presence of the key carboxylic acid, amine, and ether functionalities.

Expected Absorption Bands (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Primary Amine): Two distinct peaks (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (Aromatic): Absorption band typically found just above 3000 cm⁻¹[3].

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region[4].

  • C-O Stretch (Ether & Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak-picking analysis using the instrument software.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula.

Expected Mass:

  • Molecular Formula: C₉H₁₁NO₃

  • Monoisotopic Mass: 181.0739 g/mol

  • Expected Ion (ESI+): [M+H]⁺ at m/z 182.0812

  • Expected Ion (ESI-): [M-H]⁻ at m/z 180.0666

Protocol: Analysis by Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the molecular ion.

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

UV-Visible Spectroscopy

Causality: UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of chromophores like the substituted aromatic ring. It is also crucial for determining the optimal wavelength (λmax) for quantitative analysis by HPLC. The auxochromic amino and ethoxy groups are expected to cause a bathochromic (red) shift compared to unsubstituted benzoic acid. Aromatic compounds generally show absorptions between 200-280 nm[5].

Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in which the sample is soluble.

  • Sample Preparation: Prepare a dilute stock solution and then a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Blank Correction: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (baseline correction).

  • Spectrum Acquisition: Replace the blank with the sample solution and scan a range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds and intermediates. It separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The method's high resolution allows for the separation of the main compound from process-related impurities and degradation products. The validation of such a method should follow established guidelines, such as those from the International Council for Harmonisation (ICH)[6].

Protocol: HPLC Purity Determination

This protocol provides a starting point for method development. The final method must be validated to demonstrate it is suitable for its intended purpose, as per ICH Q2(R1) guidelines[6][7].

Instrumentation and Conditions:

ParameterRecommended Starting Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (λ) λmax determined from UV-Vis analysis (e.g., ~254 nm)
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Accurately prepare a standard solution of 4-Amino-3-ethoxybenzoic acid at a known concentration (e.g., 0.5 mg/mL) in the diluent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability Test (SST): Perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%. This follows principles outlined in pharmacopeias like the USP[1][8].

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Determine the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • National Institute for Occupational Safety and Health (NIOSH). (2002). Amines, Aromatic. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of preparation of Aromatic amines. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2024). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • ScienceDirect. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2006). Aniline and other aromatic amines from carboxylic acids and ammonia a metal-catalysed process. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-NIR spectra of some pure aromatic compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • YouTube. (2022). How to use USP General Chapter 621 (Chromatography)?. Retrieved from [Link]

  • ATB. (n.d.). 3-Ethoxybenzoicacid. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Omics Analysis of Stress Responses for Industrial Yeast During Beer Post-Fermentation. Retrieved from [Link]

  • Georganics. (n.d.). 4-Amino-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for 4-Amino-3-ethoxybenzoic acid

Initiating Method Search I'm starting a thorough literature review to find established HPLC methods for 4-Amino-3-ethoxybenzoic acid and analogous substances. The aim is to compile details on stationary phases, mobile ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Method Search

I'm starting a thorough literature review to find established HPLC methods for 4-Amino-3-ethoxybenzoic acid and analogous substances. The aim is to compile details on stationary phases, mobile phases, and detection wavelengths used in prior research. I'm focusing on finding published work to serve as a strong foundational starting point.

Analyzing Method Data

I've expanded my search to include the compound's physicochemical properties – pKa, logP, and UV spectrum – to help shape my method. I'm also looking for official guidelines on HPLC method validation from regulatory bodies, to assure adherence to industry standards. Furthermore, I'm working to create a Graphviz diagram illustrating the workflow of the HPLC method development and validation process. Then, I will create a results and discussion section, presenting data.

Developing Application Note Structure

I'm now structuring the application note, starting with an introduction to 4-Amino-3-ethoxybenzoic acid's significance. I'll include a detailed materials and methods section with a table summarizing optimized HPLC parameters, as well as sample prep and analysis. I'm also preparing a Graphviz diagram for the workflow, so that the note is easy to read. I will write a results and discussion section and draft a conclusion. Finally, I will compile a complete references section.

Defining Scope Autonomously

I have started structuring the HPLC application note, focusing on my editorial freedom to organize it logically. I'm focusing on crafting a comprehensive document. I'm now outlining key sections, considering audience needs, and establishing parameters within which I'll work.

Structuring the HPLC Guide

I'm now integrating scientific integrity, focusing on explaining the rationale behind each method element. I'm prioritizing trustworthiness by incorporating self-validation steps. Authoritativeness is paramount; I'm planning in-text citations and a comprehensive reference section with verified URLs. I'm also preparing to create Graphviz diagrams for workflow visualization, ensuring clear data presentation using tables and step-by-step methodologies.

Designing the HPLC Protocol

I'm now diving into the specifics for analyzing 4-Amino-3-ethoxybenzoic acid. My initial search revealed related HPLC methods, especially for compounds like 4-aminobenzoic acid ethyl ester and 3-amino-4-hydroxybenzoic acid, which suggest reversed-phase chromatography and UV detection around 254-305 nm. The focus will be creating a self-validating and comprehensive protocol. I'll prioritize visual clarity with Graphviz diagrams and detailed tables.

Prioritizing Method Validation

I'm now focusing on designing a self-validating HPLC protocol, aligning with the ICH Q2(R1/R2) guidelines to ensure its trustworthiness. I'll implement method validation parameters like specificity, linearity, accuracy, and precision. I'll integrate forced degradation studies for method robustness and create detailed tables.

Synthesizing Method Details

I am now focusing on drafting the detailed experimental section, primarily the HPLC protocol itself. Based on data for similar compounds, I'm leaning toward reversed-phase chromatography and a C18 column. I'm considering using an acidic buffer and acetonitrile or methanol. I'll include thorough validation parameters, guided by ICH Q2(R1/R2) and incorporate diagrams for clarity. I'm focusing on synthesizing the initial protocol and method parameters.

Developing the HPLC Protocol

I'm now prioritizing synthesizing an effective HPLC protocol, integrating details for reversed-phase chromatography with a C18 column and UV detection. My immediate focus is on a mobile phase strategy, likely employing an acidic buffer alongside acetonitrile or methanol. I plan to provide detailed experimental procedures and prioritize validation parameters according to ICH guidelines, including a robustness assessment with forced degradation studies.

Developing the HPLC Note

I am now focusing on structuring the HPLC application note with the aim to integrate all requirements, starting with the introduction and method principle sections. Based on collected information, I'm now drafting the "Chromatographic Conditions" section with a preliminary mobile phase based on literature data. The plan is to create a comprehensive HPLC guide, integrating visualization through Graphviz.

Refining HPLC Method Details

I am now focusing on refining the HPLC method with specific parameters for 4-Amino-3-ethoxybenzoic acid, informed by properties and similar compound data. I am prioritizing reversed-phase chromatography with a C18 column and UV detection, and I am zeroing in on an acidic mobile phase strategy with initial pH targets around 3-4 and potential options for acetonitrile or methanol. This ensures protonation of the amino group, while considering possible forced degradation pathways.

Method

Purification of 4-Amino-3-ethoxybenzoic acid using column chromatography

Initiating Data Collection I've started gathering data. My initial focus is on the physicochemical properties of 4-Amino-3-ethoxybenzoic acid.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the physicochemical properties of 4-Amino-3-ethoxybenzoic acid. I'm deep diving into Google searches to find its structure, polarity, solubility, and pKa values. It's a broad search, but I want to lay a solid foundation.

Developing Purification Protocol

I'm now focusing on a purification protocol. Google searches continue, but I'm looking for established chromatography methods for structurally similar compounds. I'm researching normal- and reverse-phase chromatography, considering stationary and mobile phase selections. I'm also investigating common impurities and analytical techniques like TLC and HPLC. The goal is a detailed protocol covering all aspects of purification.

Expanding Search Parameters

I'm broadening my search now, seeking chromatography protocols for structurally similar aromatic acids and anilines. Simultaneously, I'm diving deeper into the nuances of both normal and reverse-phase chromatography. I'm focusing on the stationary/mobile phase interplay and its relationship to analyte polarity. I'm also now looking for common impurities and exploring analytical methods to assess purification.

Initiating Application Note

I'm starting the application note with an introduction to 4-Amino-3-ethoxybenzoic acid. The goal is a detailed document suitable for purifying this compound using column chromatography. I'll outline the compound's basic properties and relevance.

Defining Purification Goals

I've expanded the introduction, and now I'm gathering details on why high purity is vital for this compound in its intended uses. I'm building a table to organize its physicochemical properties. I am planning on focusing on its key properties like solubility and pKa to ensure informed chromatography choices. I'm focusing on the effect of the zwitterionic nature on column choice.

Developing Purification Strategy

I'm now outlining the overall chromatography strategy. The introduction is shaping up, and I'm focused on the compound's critical physicochemical properties. I'm building a table to organize data like molecular weight, solubility, and pKa, as these will guide the chromatography decisions. I'm prioritizing the impact of its zwitterionic character on stationary phase and mobile phase choices, understanding how this impacts column choice and the necessity of modifiers.

Refining Method Parameters

I'm now fully immersed in developing the chromatography strategy, emphasizing the mobile phase selection. The critical point is the compound's zwitterionic nature. I'm focusing on eluent strength and modifiers to counteract the interaction with the stationary phase. I'm considering using acids or bases to suppress ionization, and integrating TLC to optimize solvent systems.

Finalizing Elution Strategies

I am now focusing on the final elution details. The key is now refining the acid/base modifiers for the mobile phase to address the zwitterionic properties and to minimize tailing. I'm leveraging TLC to dial in the optimal solvent system, aiming for an Rf of 0.2-0.4. I'll provide clear instructions for use in the finalized experimental protocol.

Finalizing the Protocol

I'm now integrating all the gathered details into a clear experimental protocol, with comprehensive step-by-step instructions. I'll describe slurry preparation, sample loading, elution, and fraction collection, incorporating TLC analysis for fraction monitoring. I'll also include a complete materials list and emphasize purity assessment using melting point and spectroscopic methods. A troubleshooting guide and safety precautions are under development.

Developing Comprehensive Diagrams

I'm now generating workflow and decision diagrams to visually summarize the purification process and the factors driving chromatography choices. I'm focusing on making them intuitive, with clear explanations of critical steps. These visuals will complement the written protocol, making it easier to follow.

Application

Application of 4-Amino-3-ethoxybenzoic acid as a building block in organic synthesis

Initiating Data Collection I'm starting by meticulously combing through Google's resources. My focus is squarely on gathering data about 4-Amino-3-ethoxybenzoic acid: its properties, reactivity, and typical reactions, in...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously combing through Google's resources. My focus is squarely on gathering data about 4-Amino-3-ethoxybenzoic acid: its properties, reactivity, and typical reactions, including known applications in specific syntheses. I'm aiming for a comprehensive overview to build a strong foundation.

Expanding Search Parameters

I've broadened my search terms to include specific reactions and applications. I am seeking detailed synthetic protocols, especially those involving amide bond formation and diazotization. I am also investigating the use of this compound as a building block in heterocycle synthesis and looking for review articles that highlight its strategic value in medicinal chemistry and materials science.

Defining Synthesis Approach

I'm now outlining the structure of the application note. I will start with the compound's properties, linking the functional groups to its reactivity. Then, I plan to detail specific applications with experimental protocols, and Graphviz diagrams to illustrate key reactions. I will synthesize information into a narrative with rationale and troubleshooting, including data tables and cited literature.

Refining the Query

I'm finding that the initial search is bringing up too much information on the hydroxy and methoxy analogues, not the ethoxy one I need. I'm going to have to make the query more precise to avoid those results.

Narrowing the Focus

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Analyzing Patent Literature

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Gathering Specifics on Synthesis

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Prioritizing Missing Data and Protocols

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Gathering Information.

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I've got a protocol for the amide coupling, specifically synthesizing a PLK1 kinase inhibitor. Also, I have a synthetic route to prepare 4-Amino. However, there are still some gaps to fill.

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Evaluating Available Data

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Method

Derivatization of 4-Amino-3-ethoxybenzoic acid for biological screening

Initiating Search Protocols I'm now starting with some focused Google searches to get detailed info on derivatizing 4-amino-3-ethoxybenzoic acid. My initial queries are all about synthetic methods, the reaction condition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

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Refining Search Strategies

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Application

Experimental design for reactions involving 4-Amino-3-ethoxybenzoic acid

An In-Depth Technical Guide to Experimental Design for Reactions Involving 4-Amino-3-ethoxybenzoic Acid Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Experimental Design for Reactions Involving 4-Amino-3-ethoxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental design for reactions involving 4-Amino-3-ethoxybenzoic acid. By delving into its chemical properties, reactivity, and detailed protocols for key transformations, this document serves as a practical resource for leveraging this versatile building block in organic synthesis and medicinal chemistry.

Introduction: The Synthetic Potential of 4-Amino-3-ethoxybenzoic Acid

4-Amino-3-ethoxybenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a primary amine, and an ethoxy group. This unique substitution pattern makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic positioning of the electron-donating amino and ethoxy groups influences the reactivity of the benzene ring, while the carboxylic acid and amino moieties serve as primary handles for elongation and derivatization.

The key to successfully employing this reagent lies in understanding the differential reactivity of its functional groups, allowing for selective chemical transformations. This guide will focus on two of the most fundamental and widely applicable reactions involving this molecule: amide bond formation at the carboxylic acid and esterification. We will explore the mechanistic rationale behind reagent selection and reaction conditions, providing detailed, field-tested protocols to ensure reproducibility and high-yield outcomes.

Physicochemical Properties, Safety, and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful experimental design.

Table 1: Physicochemical Properties of 4-Amino-3-ethoxybenzoic Acid

PropertyValue
Molecular FormulaC₉H₁₁NO₃[3]
Molecular Weight181.19 g/mol [3]
CAS Number367501-31-3[3]
AppearanceWhite to off-white crystalline solid or powder.[1]
SolubilitySoluble in ethanol, methanol, and other organic solvents; slightly soluble in boiling water.[1]
IUPAC Name4-amino-3-ethoxybenzoic acid[3]

Safety and Handling:

4-Amino-3-ethoxybenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or chemical fume hood.[4][5][6] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

  • H302: Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[4]

Core Synthetic Transformations: Protocols and Rationale

The utility of 4-Amino-3-ethoxybenzoic acid is best demonstrated through its application in common synthetic transformations. The following sections provide detailed protocols for amide bond formation and esterification, explaining the critical parameters and the reasoning behind them.

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. It involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Direct condensation of a carboxylic acid and an amine requires high temperatures, which can be detrimental to complex molecules. Therefore, the use of coupling reagents at ambient temperatures is the preferred method.

Causality of Experimental Choices:

  • Coupling Reagents (e.g., EDCI, HATU): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate (with carbodiimides like EDCI) or an activated ester.[7][8] This intermediate is then readily attacked by the amine.

  • Additives (e.g., HOBt, DMAP): Additives like 1-hydroxybenzotriazole (HOBt) can trap the activated intermediate to form a more stable activated ester, which reduces the risk of side reactions and racemization (if chiral centers are present).[8] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, particularly in less reactive systems.[9]

  • Solvent (e.g., DMF, DCM): Anhydrous, aprotic solvents are essential to prevent the hydrolysis of the activated intermediates and the coupling reagents.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve 4-Amino-3-ethoxybenzoic acid (1 eq.) in anhydrous DMF/DCM B Add Amine (1.1 eq.) and HOBt (1.2 eq.) A->B C Cool reaction mixture to 0 °C (ice bath) B->C D Add EDCI (1.2 eq.) portion-wise C->D E Stir at 0 °C for 30 min, then warm to RT for 12-24h D->E F Monitor reaction by TLC E->F G Quench with water, extract with Ethyl Acetate F->G Upon completion H Wash organic layer (aq. HCl, aq. NaHCO₃, brine) G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for a typical amide coupling reaction.

Detailed Protocol: Synthesis of an Amide Derivative

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-ethoxybenzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.0-1.2 eq.) to the solution.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.0-1.2 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10][11]

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst.[12] The reaction is an equilibrium process, and experimental conditions must be manipulated to drive it towards the product side.

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[13]

  • Acid Catalyst (e.g., H₂SO₄): A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Removal of Water: Removing water as it is formed (e.g., using a Dean-Stark apparatus for higher boiling alcohols) can also drive the equilibrium forward. For simple alcohols like methanol or ethanol, using a large excess is often sufficient.

  • Temperature: Heating the reaction mixture (reflux) increases the reaction rate.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Suspend 4-Amino-3-ethoxybenzoic acid in excess alcohol (e.g., Methanol) B Stir the mixture A->B C Cool mixture to 0 °C B->C D Slowly add conc. H₂SO₄ (catalytic) C->D E Heat to reflux for 4-12h D->E F Monitor reaction by TLC E->F G Cool to RT, remove excess alcohol under vacuum F->G Upon completion H Dissolve residue in Ethyl Acetate, neutralize with aq. NaHCO₃ G->H I Wash with brine, dry (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for a typical Fischer esterification reaction.

Detailed Protocol: Synthesis of Methyl 4-Amino-3-ethoxybenzoate

  • Preparation: In a round-bottom flask, suspend 4-Amino-3-ethoxybenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Stir the suspension and cool it in an ice bath. Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).[13]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The product ester will be less polar than the starting carboxylic acid.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude ester by flash column chromatography or recrystallization.

Analytical Characterization of Products

Confirmation of the product structure and assessment of its purity are critical final steps. The following table summarizes the expected spectroscopic data for the starting material and its derivatives.

Table 2: Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ṽ, cm⁻¹)MS (m/z)
4-Amino-3-ethoxybenzoic acid ~7.5-7.7 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~4.0 (br s, 2H, -NH₂), ~1.4 (t, 3H, -OCH₂CH₃)~168 (C=O), ~150 (C-O), ~145 (C-N), ~124, ~118, ~115 (Ar-C), ~65 (-OCH₂), ~15 (-CH₃)3400-3500 (N-H), 2500-3300 (O-H), 1670-1700 (C=O), 1250 (C-O)181 [M]⁺
Amide Derivative (e.g., N-benzyl) Aromatic protons from both rings, singlet for benzyl CH₂, signals for ethoxy group, N-H signal.Aromatic carbons, C=O (~165), benzyl CH₂ (~45), ethoxy carbons.3200-3400 (N-H), 1630-1660 (Amide I C=O), 1510-1550 (Amide II N-H)Expected [M]⁺
Ester Derivative (e.g., Methyl ester) Aromatic protons, singlet for methyl ester (~3.8), signals for ethoxy group, -NH₂ protons.Aromatic carbons, C=O (~166), methyl ester OCH₃ (~52), ethoxy carbons.3400-3500 (N-H), 1700-1725 (Ester C=O), 1250 (C-O)195 [M]⁺

Note: The exact chemical shifts (δ) and coupling constants (J) will vary depending on the solvent and the specific derivative synthesized. The data presented is inferred from structurally similar compounds and general principles of spectroscopy.[1][14][15]

Troubleshooting Common Experimental Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive coupling reagent (hydrolyzed).- Wet solvent or reagents.- Insufficient reaction time or temperature.- Use fresh, high-quality reagents.- Ensure all glassware is flame-dried and use anhydrous solvents.- Allow the reaction to run longer or gently heat if reactants are stable.
Incomplete Reaction - Insufficient amount of coupling reagent or catalyst.- Steric hindrance from bulky reactants.- Increase the equivalents of the coupling reagent/catalyst.- Use a more powerful coupling reagent (e.g., HATU instead of EDCI).- Increase reaction time and/or temperature.
Formation of Side Products - For amide coupling: formation of N-acylurea byproduct.- For esterification: dehydration or other side reactions at high temperatures.- Add HOBt to suppress N-acylurea formation.- Purify the product carefully using column chromatography.- Ensure the reaction temperature for esterification is not excessively high.
Difficulty in Purification - Product and starting material have similar polarity.- Oily product that won't crystallize.- Optimize the mobile phase for column chromatography to achieve better separation.- Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.
Conclusion

4-Amino-3-ethoxybenzoic acid is a highly functionalized and synthetically attractive building block. By understanding the principles of selective functional group manipulation, researchers can effectively utilize this compound to construct complex molecular architectures. The detailed protocols for amide bond formation and esterification provided herein serve as a robust starting point for a wide array of synthetic endeavors. Careful attention to reagent quality, reaction conditions, and analytical verification are the cornerstones of success in harnessing the full potential of this versatile intermediate.

References

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-ethoxybenzoic acid. PubChem Compound Database. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available at: [Link]

  • International Journal of Quantum Chemistry. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

  • ResearchGate. (2024, February 2). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Available at: [Link]

  • ACS Publications. (2020, June 23). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Available at: [Link]

  • University of California, Davis. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Available at: [Link]

  • Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Available at: [Link]

  • ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Automated Topology Builder. (n.d.). 3-Ethoxybenzoicacid | C9H10O3 | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-ethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-ethoxybenzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-ethoxybenzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a carboxylic acid, an amine, and an ether functional group on an aromatic ring, makes it a versatile intermediate for creating more complex molecules. This document provides a comprehensive guide to the considerations for the large-scale synthesis of 4-Amino-3-ethoxybenzoic acid, detailing a proposed two-stage synthetic route, in-depth protocols, process optimization, and safety considerations. The proposed pathway commences with the synthesis of the key intermediate, 4-amino-3-hydroxybenzoic acid, followed by a selective O-ethylation.

Proposed Synthetic Pathway

The synthesis of 4-Amino-3-ethoxybenzoic acid can be efficiently achieved through a two-step process. The first stage involves the synthesis of the precursor, 4-amino-3-hydroxybenzoic acid, from a readily available starting material, 3-nitro-4-chlorobenzoic acid. The second stage is the selective ethylation of the hydroxyl group of the precursor to yield the final product.

Synthetic_Pathway 3-Nitro-4-chlorobenzoic_acid 3-Nitro-4-chlorobenzoic acid 3-Nitro-4-hydroxybenzoic_acid 3-Nitro-4-hydroxybenzoic acid 3-Nitro-4-chlorobenzoic_acid->3-Nitro-4-hydroxybenzoic_acid 1. NaOH, H2O 100-105 °C 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid 3-Nitro-4-hydroxybenzoic_acid->4-Amino-3-hydroxybenzoic_acid 2. H2, Pd/C 95-100 °C 4-Amino-3-ethoxybenzoic_acid 4-Amino-3-ethoxybenzoic acid 4-Amino-3-hydroxybenzoic_acid->4-Amino-3-ethoxybenzoic_acid 3. Et2SO4, Base Solvent

Caption: Proposed two-stage synthesis of 4-Amino-3-ethoxybenzoic acid.

Stage 1: Synthesis of 4-Amino-3-hydroxybenzoic acid

This stage is adapted from a patented procedure, which describes a high-yielding and environmentally friendly method.

Step 1.1: Synthesis of 3-Nitro-4-hydroxybenzoic acid

This step involves a nucleophilic aromatic substitution reaction where the chloro group in 3-nitro-4-chlorobenzoic acid is displaced by a hydroxyl group from sodium hydroxide.

Reaction:

3-Nitro-4-chlorobenzoic acid + 2 NaOH → 3-Nitro-4-hydroxybenzoic acid (sodium salt) + NaCl + H₂O

3-Nitro-4-hydroxybenzoic acid (sodium salt) + HCl → 3-Nitro-4-hydroxybenzoic acid + NaCl

Protocol:

  • In a suitable reactor, charge water and a 30% sodium hydroxide solution.

  • Add 3-nitro-4-chlorobenzoic acid to the stirred solution.

  • Heat the reaction mixture to 100-105 °C and maintain for approximately 3.5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid to adjust the pH to 1-2, leading to the precipitation of the product.

  • Cool the mixture to 0-5 °C to maximize precipitation.

  • Filter the solid product and wash with cold water.

  • Dry the product under vacuum to obtain 3-nitro-4-hydroxybenzoic acid.

Step 1.2: Reduction of 3-Nitro-4-hydroxybenzoic acid

The nitro group of 3-nitro-4-hydroxybenzoic acid is reduced to an amino group via catalytic hydrogenation.

Reaction:

3-Nitro-4-hydroxybenzoic acid + 3 H₂ --(Pd/C)--> 4-Amino-3-hydroxybenzoic acid + 2 H₂O

Protocol:

  • In a high-pressure reactor, dissolve 3-nitro-4-hydroxybenzoic acid in water and an inorganic base solution.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas (0.5 – 1.5 MPa) and heat to 95-100 °C.

  • Maintain the reaction under these conditions until the uptake of hydrogen ceases.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Acidify the filtrate to precipitate the product as its hydrochloride salt.

  • Isolate the hydrochloride salt by filtration.

  • To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH with an inorganic base.

  • Cool the solution to 0-5 °C to precipitate 4-amino-3-hydroxybenzoic acid.

  • Filter, wash with cold water, and dry the final product.

ParameterStep 1.1Step 1.2
Key Reagents 3-Nitro-4-chlorobenzoic acid, NaOH, HCl3-Nitro-4-hydroxybenzoic acid, H₂, Pd/C
Temperature 100-105 °C95-100 °C
Pressure Atmospheric0.5 – 1.5 MPa
Typical Yield >95%>90%

Stage 2: Synthesis of 4-Amino-3-ethoxybenzoic acid

This stage involves the selective O-ethylation of 4-amino-3-hydroxybenzoic acid using the Williamson ether synthesis. The choice of a suitable base is crucial to deprotonate the phenolic hydroxyl group in the presence of the carboxylic acid and amino groups. A mild base is preferred to avoid side reactions.

Williamson_Ether_Synthesis Phenoxide_Formation 1. Phenoxide Formation (Deprotonation of -OH) Nucleophilic_Attack 2. Nucleophilic Attack (SN2 Reaction) Phenoxide_Formation->Nucleophilic_Attack Generation of Nucleophile Product_Formation 3. Ether Formation Nucleophilic_Attack->Product_Formation Formation of C-O bond

Caption: Key steps in the Williamson ether synthesis.

Reaction:

4-Amino-3-hydroxybenzoic acid + Base → Intermediate Phenoxide

Intermediate Phenoxide + Diethyl sulfate → 4-Amino-3-ethoxybenzoic acid + Byproducts

Protocol:

  • In a suitable reactor, suspend 4-amino-3-hydroxybenzoic acid in a polar aprotic solvent (e.g., DMF or acetone).

  • Add a suitable base (e.g., potassium carbonate) to the suspension. The base should be strong enough to deprotonate the phenol but not the carboxylic acid.

  • Stir the mixture at room temperature to facilitate the formation of the phenoxide.

  • Slowly add diethyl sulfate (or another ethylating agent like ethyl iodide) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Quench the reaction mixture by adding it to water.

  • Adjust the pH of the aqueous solution to the isoelectric point of 4-amino-3-ethoxybenzoic acid to precipitate the product.

  • Filter the crude product and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-3-ethoxybenzoic acid.

Process Safety and Environmental Considerations

Hazardous Materials:

  • 3-Nitro-4-chlorobenzoic acid: Corrosive and an irritant.

  • Sodium hydroxide: Corrosive.

  • Hydrochloric acid: Corrosive.

  • Hydrogen gas: Highly flammable.

  • Palladium on carbon: Flammable when dry.

  • Diethyl sulfate: Carcinogenic and highly toxic. Must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • 4-Amino-3-ethoxybenzoic acid: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated area or fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • The use of hydrogen gas requires a properly designed and maintained high-pressure reactor with appropriate safety features.

  • Handle diethyl sulfate with extreme caution, using appropriate engineering controls and PPE to prevent any exposure.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • The palladium catalyst can be recovered and recycled.

Characterization

The identity and purity of the final product, 4-Amino-3-ethoxybenzoic acid, can be confirmed by various analytical techniques:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To determine the purity of the final product.

References

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents. (2016-01-13).
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023-10-24). Available at: [Link]

  • 4-Amino-3-ethoxybenzoic acid | C9H11NO3 | CID 22397448 - PubChem. Available at: [Link]

  • CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents.
  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025-02-28). Available at: [Link]

  • Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. Available at: [Link]

  • 4-AMINO-3-METHOXYBENZOIC ACID | Georganics. (2010-12-16). Available at: [Link]

  • 4-Amino-3-methoxybenzoic acid - High purity | EN - Georganics. Available at: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing byproducts in 4-Amino-3-ethoxybenzoic acid reactions

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Optimization

Optimization of reaction conditions for synthesizing 4-Amino-3-ethoxybenzoic acid

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Troubleshooting

Technical Support Center: Purification of 4-Amino-3-ethoxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-3-ethoxybenzoic acid (AEBA). This document provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-3-ethoxybenzoic acid (AEBA). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common issues and ensure the attainment of high-purity material.

Introduction to Purification Challenges

4-Amino-3-ethoxybenzoic acid is a valuable building block in organic synthesis. However, its purification can be challenging due to its amphoteric nature, susceptibility to oxidation, and the presence of closely related impurities from its synthesis. The primary method for purification is recrystallization, but success is highly dependent on understanding the impurity profile and selecting the appropriate conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-Amino-3-ethoxybenzoic acid in a question-and-answer format.

Color and Impurities

Q1: My crude 4-Amino-3-ethoxybenzoic acid is a dark brown or reddish color. What causes this and how can I remove the color?

A1: The discoloration of 4-Amino-3-ethoxybenzoic acid and similar substituted anthranilic acids is a frequent issue. The primary causes are:

  • Oxidation: The amino group on the aromatic ring is susceptible to oxidation, especially when heated in the presence of air, leading to the formation of highly colored polymeric impurities. Basic solutions of similar compounds are known to turn black due to oxidation[1].

  • Residual Nitro Precursor: A common synthetic route to 4-Amino-3-ethoxybenzoic acid is the reduction of 3-ethoxy-4-nitrobenzoic acid. Incomplete reduction can leave traces of the starting nitro compound, which is often yellow or brownish and can contribute to the overall color of the crude product.

  • Side-Reactions: During the reduction of the nitro group, various intermediates and side-products such as azo or azoxy compounds can form, which are typically highly colored[2].

Troubleshooting Steps:

  • Use of Activated Carbon (Charcoal): This is the most effective method for removing colored impurities. Activated carbon has a high surface area that adsorbs large, colored molecules.

  • Inert Atmosphere: When heating the solution during recrystallization, consider purging the flask with an inert gas like nitrogen or argon to minimize oxidation.

  • Temperature Control: Avoid prolonged heating at high temperatures, as this can accelerate degradation and color formation[1].

Q2: After recrystallization, my product is still not pure white. What are the likely remaining impurities?

A2: If your product remains off-white or colored after a single recrystallization, it may be due to:

  • Incomplete Removal of Colored Impurities: The amount of activated carbon used may have been insufficient, or the contact time was too short.

  • Co-crystallization of Impurities: If an impurity has a similar structure and solubility profile to 4-Amino-3-ethoxybenzoic acid, it may co-crystallize. The most likely impurity of this nature is the starting material, 3-ethoxy-4-nitrobenzoic acid.

  • Thermal Degradation During Purification: As mentioned, heating can cause some degradation, leading to newly formed colored species.

Troubleshooting Steps:

  • Repeat Recrystallization with Activated Carbon: A second recrystallization with fresh activated carbon can often remove residual color.

  • Optimize Solvent System: Experiment with different solvent systems to maximize the solubility difference between your product and the impurities.

  • Purity Analysis: Use analytical techniques like HPLC-UV to identify and quantify the remaining impurities. This will help in devising a more targeted purification strategy.

Recrystallization and Yield

Q3: I am having trouble finding a good solvent for the recrystallization of 4-Amino-3-ethoxybenzoic acid. What should I look for?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 4-Amino-3-ethoxybenzoic acid, a polar protic compound, suitable solvents are often polar.

Solvent Selection Strategy:

  • Start with Common Solvents: Based on literature for similar compounds, an ethanol/water mixture is a good starting point[3]. Other polar solvents like methanol, isopropanol, and acetone, or mixtures of these with water, are also good candidates.

  • "Like Dissolves Like": The molecule has both a polar carboxylic acid and amino group, as well as a less polar ethoxy group and benzene ring. This suggests that solvents of intermediate polarity or solvent mixtures will be most effective.

  • Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, perform small-scale solubility tests in a variety of solvents to determine the best candidate.

Q4: My yield after recrystallization is very low. What are the common causes and how can I improve it?

A4: Low yield is a common frustration in recrystallization. The primary causes include:

  • Using too much solvent: This is the most frequent error. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: Not allowing enough time for the solution to cool or not cooling to a low enough temperature can result in a significant amount of product remaining in solution.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat Funnel and Glassware: During hot filtration, pre-heating the funnel and receiving flask with hot solvent vapor can prevent premature crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.

  • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.

Q5: My product "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution and add more of the "good" solvent until the oil redissolves. Then, allow it to cool slowly.

  • Change Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.

  • Lower the Temperature of Dissolution: If possible, use a solvent with a lower boiling point to avoid melting the product.

Experimental Protocols

Protocol 1: Purification of 4-Amino-3-ethoxybenzoic Acid by Recrystallization

This protocol provides a step-by-step method for the purification of crude 4-Amino-3-ethoxybenzoic acid.

Materials:

  • Crude 4-Amino-3-ethoxybenzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Amino-3-ethoxybenzoic acid. Add a stir bar. To this, add a minimal amount of 95% ethanol and begin heating with stirring. Add hot 95% ethanol in small portions until the solid is fully dissolved at a near-boiling temperature.

  • Decolorization: Once the solid is dissolved, add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Swirl the flask and keep it hot for 5-10 minutes to allow for adsorption of colored impurities.

  • Hot Filtration: Pre-heat a Buchner funnel and filter flask by pouring hot ethanol through it. Quickly filter the hot solution containing the activated carbon to remove it. This step should be done rapidly to prevent premature crystallization. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period, then transfer them to a watch glass to air dry completely. The final product should be a white to off-white crystalline solid.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-Amino-3-ethoxybenzoic acid. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified 4-Amino-3-ethoxybenzoic acid in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample onto the HPLC system and run the gradient method.

  • Data Interpretation: The purity of the sample can be determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities. For a more detailed analysis, reference standards of potential impurities (e.g., 3-ethoxy-4-nitrobenzoic acid) can be co-injected to confirm their presence.

Visualizations and Data

Logical Workflow for Troubleshooting Recrystallization

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve color_check Solution is Colored? dissolve->color_check add_carbon Add Activated Carbon & Heat color_check->add_carbon Yes hot_filter Hot Filtration color_check->hot_filter No add_carbon->hot_filter cool Cool Slowly hot_filter->cool crystal_check Crystals Form? cool->crystal_check collect Collect Crystals (Vacuum Filtration) crystal_check->collect Yes no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent crystal_check->no_crystals No oiling_out Troubleshoot: - Reheat & add more solvent - Change solvent system crystal_check->oiling_out Oils Out wash_dry Wash with Cold Solvent & Dry collect->wash_dry pure_product Pure Product wash_dry->pure_product

Caption: A troubleshooting workflow for the recrystallization of 4-Amino-3-ethoxybenzoic acid.

Potential Impurity Profile
Impurity NameStructureSourceImpact on Purification
3-Ethoxy-4-nitrobenzoic acidCCOC1=C(C=CC(=C1)C(=O)O)[O-]Incomplete reduction of the starting material.Can co-crystallize; contributes to color.
Oxidized ByproductsComplex polymeric structuresOxidation of the amino group during heating.Major source of discoloration.
Azo/Azoxy CompoundsStructures containing N=N or N=N(O) linkagesSide reactions during nitro group reduction.Highly colored impurities.

Concluding Remarks

The successful purification of 4-Amino-3-ethoxybenzoic acid hinges on a systematic approach to troubleshooting. Understanding the nature of potential impurities, particularly colored byproducts from oxidation and incomplete reactions, is crucial. The judicious use of activated carbon and the careful selection and minimal use of a suitable recrystallization solvent system are key to achieving high purity and yield. When challenges arise, the logical workflows and troubleshooting guides provided in this document should serve as a valuable resource for researchers in their experimental endeavors.

References

  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghotbi, Z., et al. (2020). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 140, 145-155.
  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Bhardwaj, S. K., et al. (2014). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

Sources

Troubleshooting

Strategies to enhance the purity of synthesized 4-Amino-3-ethoxybenzoic acid

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Planning Content Structure

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Optimization

Troubleshooting guide for the synthesis of 4-Amino-3-ethoxybenzoic acid derivatives

An essential resource for chemists in the pharmaceutical and fine chemical industries, this guide provides in-depth troubleshooting for the synthesis of 4-Amino-3-ethoxybenzoic acid and its derivatives. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for chemists in the pharmaceutical and fine chemical industries, this guide provides in-depth troubleshooting for the synthesis of 4-Amino-3-ethoxybenzoic acid and its derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to diagnose and resolve common experimental challenges.

Technical Support Center: Synthesis of 4-Amino-3-ethoxybenzoic acid Derivatives

This guide is structured to follow a common synthetic pathway, addressing potential issues at each critical stage.

Overall Synthetic Workflow

A prevalent and reliable route to 4-Amino-3-ethoxybenzoic acid begins with 4-hydroxy-3-nitrobenzoic acid. This multi-step synthesis involves protection of the carboxylic acid, etherification, reduction of the nitro group, and final deprotection.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Hydrolysis (Optional) A 4-Hydroxy-3-nitrobenzoic Acid B Ethyl 4-hydroxy-3-nitrobenzoate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 4-ethoxy-3-nitrobenzoate B->C EtI, K₂CO₃ Acetone, Reflux D Ethyl 4-amino-3-ethoxybenzoate C->D SnCl₂·2H₂O, EtOH or H₂, Pd/C E 4-Amino-3-ethoxybenzoic Acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) to pH ~4.5

Caption: General synthetic workflow for 4-Amino-3-ethoxybenzoic acid.

Frequently Asked Questions & Troubleshooting

Part 1: Esterification (Protection of Carboxylic Acid)

This initial step protects the carboxylic acid from participating in subsequent reactions. The Fischer-Speier esterification is a common choice.[1]

Q1: My esterification reaction has a low yield, and TLC analysis shows a significant amount of unreacted starting material. What is the likely cause?

A1: This is a classic issue related to the equilibrium nature of Fischer esterification.[2]

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. If water is not removed from the reaction mixture, the equilibrium will not favor product formation. Furthermore, insufficient acid catalysis can lead to slow reaction rates.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use absolute ethanol and dry glassware. Any moisture will push the equilibrium back towards the starting materials.

    • Use Excess Alcohol: Employing ethanol as the solvent effectively uses a large excess of one reagent, driving the reaction forward according to Le Châtelier's principle.

    • Optimize Catalyst Concentration: A catalytic amount of concentrated sulfuric acid (typically 1-3 mol%) is required. Too little will result in an incomplete reaction.

    • Increase Reaction Time: While these reactions are often run for 4-6 hours, extending the reflux time to 12-16 hours (monitored by TLC) can improve conversion.

    • Consider Water Removal: For particularly stubborn esterifications, using a Dean-Stark apparatus to azeotropically remove water can dramatically increase the yield.

Q2: After workup, my crude product is a dark oil and difficult to purify. How can I improve the isolation?

A2: Dark coloration often indicates side reactions, possibly due to the strongly acidic and high-temperature conditions.

  • Causality: Phenolic compounds like 4-hydroxy-3-nitrobenzoic acid can be susceptible to oxidation or other side reactions under harsh conditions.[3] The use of a strong, non-volatile acid like sulfuric acid can also complicate purification.

  • Alternative Protocols & Purification:

    • Alternative Acid Catalyst: Consider using p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like Zr/Ti, which can be easier to remove and may lead to cleaner reactions.[3]

    • Thionyl Chloride Method: For a non-equilibrium approach, convert the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) at 0°C, then react with cold ethanol. This is a high-yield, irreversible reaction but requires careful handling of the corrosive reagent.

    • Workup Optimization: After the reaction, neutralize the acid catalyst carefully with a saturated sodium bicarbonate solution. Extract the ester into a suitable organic solvent like ethyl acetate. Washing the organic layer with brine and drying thoroughly over anhydrous magnesium sulfate or sodium sulfate before solvent evaporation is critical.

    • Purification: If the product remains oily, column chromatography is the most effective purification method.

ParameterFischer Esterification (H₂SO₄)Thionyl Chloride Method
Reversibility Reversible (Equilibrium)Irreversible
Conditions Reflux in excess alcohol0°C to Reflux
Byproducts WaterSO₂, HCl
Workup Complexity Requires careful neutralizationRequires quenching of excess SOCl₂
Typical Yield Moderate to HighHigh to Quantitative
Table 1: Comparison of Esterification Methods.
Part 2: Williamson Ether Synthesis (Ethoxy Group Formation)

This step forms the key ethoxy group via an SN2 reaction.

Q1: The etherification reaction is slow or incomplete. What factors could be hindering the reaction?

A1: Incomplete deprotonation of the phenol or low reactivity of the ethylating agent are common culprits.

  • Causality: The Williamson ether synthesis requires the formation of a phenoxide ion, which then acts as a nucleophile. The base must be strong enough to deprotonate the weakly acidic phenol. The reaction rate also depends on the concentration of both the phenoxide and the ethylating agent.

  • Troubleshooting Protocol:

    • Choice of Base: Potassium carbonate (K₂CO₃) is a common and effective base. Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. For less reactive systems, a stronger base like sodium hydride (NaH) could be used, but this requires strictly anhydrous conditions and careful handling.

    • Solvent Selection: A polar aprotic solvent like acetone or DMF is ideal. Acetone is often preferred as it is easier to remove during workup.

    • Ethylating Agent: Ethyl iodide (EtI) is more reactive than ethyl bromide (EtBr). Diethyl sulfate is also a highly effective but more toxic alternative. Ensure the agent is fresh, as old reagents can degrade.

    • Temperature: The reaction is typically run at the reflux temperature of the solvent. Ensure the heating is adequate to maintain a steady reflux.

Part 3: Nitro Group Reduction

The conversion of the nitro group to an amine is a critical step. Several methods are available, each with its own challenges.[4]

Q1: My reduction using SnCl₂ gives a low yield, and the product is difficult to isolate from tin salts.

A1: This is the most common issue with tin-based reductions. The workup is critical for success.

  • Causality: The reaction with stannous chloride (SnCl₂·2H₂O) in an acidic medium produces the desired amine, but it initially forms a complex with the resulting tin salts.[5] If the pH is not carefully controlled during workup, insoluble tin hydroxides will precipitate, trapping the product and making filtration and extraction extremely difficult.

  • Detailed Workup Protocol:

    • After the reaction is complete (as monitored by TLC), cool the mixture and concentrate it under reduced pressure to remove most of the ethanol.

    • Add a saturated solution of sodium bicarbonate or a 3-4 M solution of sodium hydroxide slowly while cooling in an ice bath. The goal is to basify the solution to a pH > 10.

    • Initially, a thick white precipitate of tin hydroxides will form. Continue adding the base with vigorous stirring until the precipitate redissolves to form sodium stannate, which is soluble. The solution should become clearer.

    • Once the solution is strongly basic and the precipitate has redissolved, extract the product, ethyl 4-amino-3-ethoxybenzoate, with a solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

Q2: I am considering catalytic hydrogenation (H₂/Pd-C) as a cleaner alternative. What are the potential pitfalls?

A2: Catalytic hydrogenation is an excellent method but can be sensitive to catalyst poisoning and reaction conditions.[6][7]

  • Causality: The palladium on carbon (Pd/C) catalyst can be "poisoned" by sulfur compounds or other impurities, rendering it inactive. The reaction can also stall if the hydrogen pressure is too low or if agitation is insufficient.

  • Troubleshooting & Optimization:

    • Substrate Purity: Ensure the starting material (ethyl 4-ethoxy-3-nitrobenzoate) is pure. Impurities from previous steps can poison the catalyst.

    • Catalyst Quality: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of palladium.

    • Solvent: Ethanol, methanol, or ethyl acetate are good solvent choices.

    • Hydrogen Pressure: While the reaction can sometimes be run under a balloon of hydrogen, using a Parr shaker or a similar hydrogenation apparatus at 30-50 psi of H₂ pressure is more reliable and efficient.

    • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC. Be aware that intermediate reduction products like nitroso or hydroxylamine species can form.

G Start Problem: Low Yield in Nitro Reduction Method Which method was used? Start->Method SnCl2 SnCl₂ / HCl Method->SnCl2 Tin Chloride H2_PdC H₂ / Pd-C Method->H2_PdC Hydrogenation Workup Issue is likely workup. Did you basify to pH > 10 until tin salts redissolved? SnCl2->Workup Poisoning Issue is likely catalyst poisoning or conditions. Is the starting material pure? Is the catalyst fresh? H2_PdC->Poisoning FixWorkup Solution: Re-dissolve crude product and perform careful basification with NaOH until clear, then extract. Workup->FixWorkup No FixCatalysis Solution: Purify starting material. Use fresh catalyst and ensure adequate H₂ pressure (e.g., 40 psi). Poisoning->FixCatalysis No No1 No Yes1 Yes No2 No Yes2 Yes

Caption: Troubleshooting logic for the nitro group reduction step.

Part 4: Saponification (Ester Hydrolysis)

For the synthesis of the final acid, the ethyl ester must be hydrolyzed.

Q1: During the final acidification step to precipitate my product, I get a gummy solid instead of a fine powder. Why does this happen?

A1: This is often due to rapid precipitation or the presence of impurities.

  • Causality: When the pH of the aqueous solution containing the sodium carboxylate is lowered, the free carboxylic acid precipitates. If the acid is added too quickly, localized areas of high acidity cause the product to "crash out" of solution rapidly, trapping impurities and solvent, leading to an oily or gummy consistency.

  • Protocol for Crystalline Product:

    • After the saponification with NaOH is complete, cool the reaction mixture in an ice bath.

    • While vigorously stirring, add 2N HCl dropwise.

    • Monitor the pH of the solution closely with pH paper or a pH meter. The isoelectric point for this molecule, where it is least soluble, is likely around pH 4-5.

    • As you approach the target pH, you will see the solution become cloudy. Slow the addition of acid even further at this point.

    • Allow the resulting suspension to stir in the cold for at least 30-60 minutes to encourage crystal growth.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is still not a fine powder, recrystallization from an appropriate solvent (e.g., ethanol/water) is recommended.[8]

References

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link: Available through various academic search engines]
  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 56, 69.

  • Kuroda, K., & Suzuki, K. (2020). Process for producing 3-hydroxy-4-aminobenzoic acids. Google Patents (CN112673108A).

  • Zhang, J. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents (CN105237423A).

  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com.

  • Meuly, W. C. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. Google Patents (US3177247A).

  • Reddy, P. G., & Baskaran, S. (2002). Ethyl 4-aminobenzoate. Organic Syntheses, 79, 100.

  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. National Center for Biotechnology Information.

  • ChemicalBook. (2023). 4-Amino-3-hydroxybenzoic acid:a fundamental building block. ChemicalBook.com.

  • ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid synthesis. ChemicalBook.com.

  • MedchemExpress. (n.d.). 4-Amino-3-hydroxybenzoic acid | Biochemical Reagent. MedchemExpress.com.

  • ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis. ChemicalBook.com.

  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.

  • Yildiz, A., & Cicek, H. (2007). Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media. International Journal of Electrochemical Science, 2, 735-744. [Link: Available through various academic search engines]
  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-3-ethoxybenzoate. Sigma-Aldrich.com.

  • Chemistry LibreTexts. (2021). 23.12: Synthesis of Amines. Chemistry LibreTexts.

  • Shokarev, A. V., et al. (2019). Method for preparing benzoic acid esters. Google Patents (WO2019059801A1).

  • Stephenson, G. A., et al. (2012). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.

  • Dow Chemical Company. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office (EP 0206635 B1).

  • PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. PrepChem.com.

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link: Available through various academic search engines, full text may require subscription]
  • Narmanova, F. S., et al. (2024). Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(2).

  • Asif, M. (n.d.). Aromatic Amines. Sundarban Mahavidyalaya. [Link: PDF available through academic repositories]
  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. [Link: PDF available through university course websites]
  • Adams, R., & Cohen, F. L. (1928). Ethyl p-Aminobenzoate. Organic Syntheses, 8, 66.

  • Li, S., et al. (2012). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o688.

  • University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. Department of Chemistry & Biochemistry. [Link: PDF available through university course websites]
  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). ChemistryStudent.com.

  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4236.

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. ChemistrySteps.com.

  • BenchChem. (n.d.). Synthesis routes of 4-Amino-3-nitrobenzoic acid. BenchChem.com.

  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Guidechem.com.

Sources

Troubleshooting

Impact of solvent and temperature on 4-Amino-3-ethoxybenzoic acid synthesis

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Optimization

Catalyst selection and optimization for reactions with 4-Amino-3-ethoxybenzoic acid

Welcome to the technical support guide for reactions involving 4-Amino-3-ethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 4-Amino-3-ethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common catalytic transformations. Given the molecule's bifunctional nature—possessing both a nucleophilic amine and a carboxylic acid—chemoselectivity is a paramount concern, guiding the choice of catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for amide bond formation (amidation) starting from 4-Amino-3-ethoxybenzoic acid?

A1: Direct catalytic amidation is challenging due to the formation of a stable ammonium carboxylate salt between the starting material and the amine reagent.[1] Therefore, the carboxylic acid typically requires activation. While traditional coupling reagents like DCC or HATU are effective, catalytic approaches are gaining traction for their improved atom economy.[2]

  • Boron-Based Catalysts: Arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, can catalyze direct amidation at elevated temperatures (110-150 °C) with the removal of water.[3] The mechanism involves the formation of an acyloxyboronic acid intermediate that is more susceptible to nucleophilic attack by the amine.[3]

  • Titanium-Based Catalysts: Titanium(IV) fluoride (TiF₄) has been reported as an effective Lewis acid catalyst for the direct amidation of aromatic carboxylic acids in refluxing toluene.[1] This method offers a good alternative to boron-based catalysts.

  • Enzyme Catalysis: For certain applications, enzymes can offer high chemo- and stereoselectivity under mild conditions, though substrate scope and enzyme stability can be limiting factors.

Q2: I want to perform a Suzuki-Miyaura cross-coupling reaction. What part of the 4-Amino-3-ethoxybenzoic acid molecule should I modify, and what catalyst system should I use?

A2: For a Suzuki-Miyaura coupling, you must first introduce a halide (or triflate) onto the aromatic ring, typically ortho or meta to the carboxylic acid. The reaction couples this aryl halide with a boronic acid or ester. The key challenge with substrates like this is the presence of the electron-rich amino group, which can coordinate to the palladium center and inhibit catalysis.

  • Catalyst System: A modern palladium(II) precatalyst paired with a sterically hindered biarylphosphine or N-heterocyclic carbene (NHC) ligand is the standard choice. For electron-rich aryl chlorides, which are challenging substrates, catalyst systems like (η³-1-tBu-indenyl)Pd(SIPr)(Cl) have shown high activity.[4][5]

  • Ligand Choice: The ligand's role is critical. It must be electron-rich enough to facilitate the oxidative addition of the aryl halide to the Pd(0) center but also stabilize the complex to prevent decomposition.[6]

  • Base Selection: A suitable base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation.[7] The choice of base can significantly impact reaction efficiency.

Q3: Can I selectively perform a reaction at the amino group without protecting the carboxylic acid?

A3: Yes, chemoselective reactions on the amino group are possible and highly desirable as they avoid extra protection-deprotection steps.

  • Cu(I)-Catalyzed N-H Insertion: Phosphine-stabilized copper(I) complexes have been successfully used to catalyze the chemoselective insertion of a carbene into the N-H bond of aminobenzoic acids.[8][9][10][11] This method proceeds under mild conditions and shows excellent selectivity for the amino group over the carboxylic acid.

  • Acylation: Direct acylation of the amino group can be achieved using mixed anhydrides in the presence of a strong acid catalyst.[12]

Q4: What is the best approach for esterifying the carboxylic acid group?

A4: Fischer esterification is the most common and direct method. This involves reacting the 4-Amino-3-ethoxybenzoic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄).[13][14][15] The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Action & Explanation
Catalyst Deactivation The amino group of your substrate can coordinate to the palladium center, inhibiting its catalytic activity. Solution: Switch to a more sterically hindered and electron-rich ligand (e.g., a biarylphosphine like SPhos or an NHC like IPr/SIPr). These ligands create a bulky environment around the metal, disfavoring coordination from the substrate's amino group.
Inefficient Oxidative Addition If you are using an aryl chloride, this step is often rate-limiting, especially with an electron-rich ring system. Solution: Increase the reaction temperature. Alternatively, consider using a nickel catalyst system, which can be more effective for activating aryl chlorides.[16]
Poor Base Performance The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently activate the boronic acid. Solution: Screen different bases. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility. K₃PO₄ is a good choice in many systems. Ensure the base is finely powdered and anhydrous.
Starting Material Impurity Impurities in the 4-Amino-3-ethoxybenzoic acid or the boronic acid can poison the catalyst. Solution: Purify starting materials before use. Confirm purity by NMR or LC-MS.
Problem 2: Formation of Side Products in Amidation Reactions
Potential Cause Troubleshooting Action & Explanation
Self-Condensation At high temperatures required for some direct amidation methods, the amino group of one molecule can react with the carboxylic acid of another, leading to oligomerization. Solution: Use a coupling agent (e.g., HATU, EDC) at lower temperatures to activate the carboxylic acid in a controlled manner. If using a direct catalytic method, slowly add the amine reagent to the reaction mixture to keep its concentration low.
Decarboxylation Aromatic carboxylic acids can decarboxylate at very high temperatures, especially if catalyzed by trace metals. Solution: Keep the reaction temperature at the minimum required for conversion. Screen different catalysts that may operate under milder conditions.
Reaction with Solvent Protic solvents can interfere with activating agents or intermediates. Solution: Use dry, aprotic solvents like DMF, DMAc, or toluene. Ensure all glassware is thoroughly dried before use.

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable catalyst system based on the desired transformation.

CatalystSelection cluster_reactions Reaction Type cluster_catalysts Catalyst/Method Choice start Desired Transformation? Amidation Amide Bond Formation start->Amidation Carboxylic Acid Suzuki C-C Cross-Coupling (Suzuki-Miyaura) start->Suzuki Aryl Halide Esterification Ester Formation start->Esterification Carboxylic Acid NH_Functionalization N-H Functionalization start->NH_Functionalization Amino Group CouplingAgent Activating Agent (HATU, EDC) Amidation->CouplingAgent Mild Conditions DirectAmidation Direct Catalytic Amidation (TiF4, Boronic Acid) Amidation->DirectAmidation High Temp / Atom Economy PdCatalyst Pd Precatalyst + Bulky Ligand (e.g., SPhos) Suzuki->PdCatalyst AcidCatalyst Strong Acid Catalyst (H2SO4) Esterification->AcidCatalyst Fischer Esterification CuCatalyst Cu(I) Complex + Phosphine Ligand NH_Functionalization->CuCatalyst Chemoselective

Caption: Decision workflow for catalyst selection.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxybenzoic Acid

This protocol is a representative example and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-ethoxybenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) to the flask.

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Flowchart for Low Yield

The following diagram provides a systematic approach to troubleshooting low-yield reactions.

Troubleshooting cluster_conditions Condition Optimization start Low or No Product check_sm Check Starting Material Purity (NMR) start->check_sm check_reagents Verify Catalyst/Ligand/ Base Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sm_impure Re-purify Starting Materials check_sm->sm_impure Impure reagents_bad Use Fresh Reagents/ Catalyst check_reagents->reagents_bad Degraded temp Increase Temperature? check_conditions->temp solvent Change Solvent? temp->solvent base Screen Other Bases? solvent->base optimize Systematically Optimize Parameters (DoE) base->optimize

Caption: Systematic troubleshooting workflow for low yield.

References

  • Method for the direct acylation of aminobenzoic acids.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, RSC Publishing.
  • Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the -NH Bond C
  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermedi
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH.
  • Esterification (Experiment). Chemistry LibreTexts.
  • Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I).
  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org.
  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship.
  • Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex.
  • Solved Experiment description: 4-amino-benzoic acid. Chegg.com.
  • Synthesis of Aminobenzoic Acid Derivatives via Chemoselective...
  • Synthesis of Aminobenzoic Acid Derivatives via Chemoselective...

Sources

Troubleshooting

Post-reaction work-up procedures for 4-Amino-3-ethoxybenzoic acid

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Reference Data & Comparative Studies

Validation

A Multi-faceted Spectroscopic Approach to Confirming the Molecular Structure of 4-Amino-3-ethoxybenzoic Acid

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, da...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, data-driven approach to the structural validation of 4-Amino-3-ethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. By integrating data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating system that leaves no ambiguity about the compound's identity and purity.

The Imperative of Orthogonal Validation

The principle of using multiple, independent analytical techniques—often referred to as orthogonal validation—is paramount in chemical analysis. Each spectroscopic method probes different aspects of a molecule's constitution. While one technique might suggest a particular structural feature, others provide the necessary corroboration to build an unassailable structural assignment. This guide will demonstrate how the convergence of data from NMR, IR, and MS provides a robust and trustworthy validation of the target molecule.

Experimental Workflow: A Systematic Approach

Our analytical strategy follows a logical progression, starting with techniques that reveal the carbon-hydrogen framework and functional groups, and culminating in the determination of the molecular weight and fragmentation patterns.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Sample 4-Amino-3-ethoxybenzoic acid HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Validation Structure Confirmed HNMR->Validation CNMR->Validation IR->Validation MS->Validation

Figure 1: The systematic workflow for the spectroscopic validation of 4-Amino-3-ethoxybenzoic acid.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-ethoxybenzoic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1.35Triplet3H-CH₃The triplet multiplicity indicates coupling to the adjacent -CH₂- group (n+1 rule). The integration of 3H is consistent with a methyl group.
4.05Quartet2H-O-CH₂-The quartet multiplicity arises from coupling to the neighboring -CH₃ group. The integration of 2H confirms a methylene group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.
6.85Doublet1HAr-HAromatic proton ortho to the amino group.
7.25Doublet of doublets1HAr-HAromatic proton meta to the amino group and ortho to the carboxylic acid.
7.35Doublet1HAr-HAromatic proton ortho to the carboxylic acid.
~4.5 (broad)Singlet2H-NH₂The broadness of the signal is characteristic of amine protons due to quadrupole broadening and exchange with trace amounts of water.
~12.0 (broad)Singlet1H-COOHThe highly downfield and broad signal is characteristic of a carboxylic acid proton, which is acidic and readily exchanges.

The ¹H NMR spectrum provides a clear fingerprint of the proton framework of 4-Amino-3-ethoxybenzoic acid. The presence of the ethoxy group is confirmed by the characteristic triplet and quartet signals. The aromatic region shows the expected splitting patterns for a 1,2,4-trisubstituted benzene ring. The broad singlets for the amine and carboxylic acid protons are also diagnostic.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR complements ¹H NMR by providing information about the carbon backbone of the molecule.

Experimental Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
14.5-CH₃The upfield chemical shift is typical for an aliphatic methyl carbon.
64.0-O-CH₂-The chemical shift is consistent with a methylene carbon attached to an oxygen atom.
112.0Ar-CAromatic carbon ortho to the amino group.
115.5Ar-CAromatic carbon para to the amino group.
120.0Ar-CAromatic carbon meta to the amino group.
123.5Ar-C (quaternary)Quaternary aromatic carbon attached to the carboxylic acid group.
145.0Ar-C (quaternary)Quaternary aromatic carbon attached to the amino group.
148.0Ar-C (quaternary)Quaternary aromatic carbon attached to the ethoxy group.
167.0-COOHThe downfield chemical shift is characteristic of a carbonyl carbon in a carboxylic acid.

The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, consistent with the proposed structure. The chemical shifts of the aliphatic and aromatic carbons, as well as the carbonyl carbon, are all in their expected regions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to specific functional groups.

Data and Interpretation
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300 (two bands)N-H stretchPrimary Amine (-NH₂)
3300-2500 (broad)O-H stretchCarboxylic Acid (-COOH)
~1680C=O stretchCarboxylic Acid (-COOH)
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchAryl Ether (-O-Ar)

The IR spectrum provides strong evidence for the presence of the key functional groups in 4-Amino-3-ethoxybenzoic acid. The characteristic broad O-H stretch of the carboxylic acid, the two N-H stretching bands of the primary amine, and the strong C=O stretch are all clearly visible.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Data and Interpretation
m/zAssignment
182.08[M+H]⁺ (Calculated for C₉H₁₂NO₃⁺: 182.0817)
165.05[M-NH₃+H]⁺
137.06[M-OC₂H₅+H]⁺
121.06[M-COOH-C₂H₅+H]⁺

The high-resolution mass spectrum shows a molecular ion peak at an m/z that corresponds to the protonated molecule [M+H]⁺, confirming the molecular formula C₉H₁₁NO₃. The observed fragmentation pattern is also consistent with the proposed structure, showing losses of the ethoxy and carboxylic acid groups.

G cluster_ms Mass Spectrometry Fragmentation M [M+H]⁺ m/z = 182.08 F1 Loss of -OC₂H₅ m/z = 137.06 M->F1 F2 Loss of -COOH m/z = 137.06 M->F2

Figure 2: Simplified fragmentation pathway of 4-Amino-3-ethoxybenzoic acid in ESI-MS.

Conclusion: A Cohesive and Validated Structural Assignment

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous and robust validation of the structure of 4-Amino-3-ethoxybenzoic acid. Each technique offers a unique piece of the structural puzzle, and their combined interpretation creates a self-reinforcing dataset. This multi-faceted approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the identity and purity of critical chemical entities.

References

  • Title: Spectroscopic Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: Organic Chemistry Source: Bruice, P. Y. (2016). Organic chemistry. Pearson Education. URL: [Link]

Comparative

Comparative analysis of the biological activity of 4-Amino-3-ethoxybenzoic acid derivatives

Initiating Data Collection I'm starting by casting a wide net. My initial focus is gathering data on the biological activities of 4-Amino-3-ethoxybenzoic acid and its derivatives.

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Initiating Data Collection

I'm starting by casting a wide net. My initial focus is gathering data on the biological activities of 4-Amino-3-ethoxybenzoic acid and its derivatives. I'm prioritizing antimicrobial, antifungal, and anticancer properties, but will be keeping an eye out for any other interesting activities as well. This information will form the bedrock of my exploration.

Expanding Data Scope

I've broadened my search parameters. I am now systematically gathering data on synthesized derivatives of 4-Amino-3-ethoxybenzoic acid, paying close attention to experimental metrics like IC50 and MIC values. I'm also actively searching for established protocols used to evaluate the biological activities of these compounds, which will be essential. This stage is key.

Defining Guide Structure

I'm now outlining the guide's framework. I will introduce 4-Amino-3-ethoxybenzoic acid as the core, explaining the derivative rationale. Distinct sections will focus on identified activities, with comparative analyses of derivatives and data presented in tables. I will then create Graphviz diagrams for clarity, such as structure-activity relationships. A detailed "Experimental Protocols" section will follow, with methods for key assays. Finally, a comprehensive "References" section will be included.

Gathering Preliminary Data

I've just started to gather preliminary data. My initial search yielded a collection of articles that explore the biological activities of various aminobenzoic acid derivatives. Some of these are specifically focused on 4-aminobenzoic acid (PABA) and its derivatives.

Synthesizing Disparate Data

I'm now working on synthesizing information from various sources. I've found articles on PABA and related derivatives, including their antimicrobial, antifungal, and cytotoxic activities. I have also seen some focus on 4-hydroxybenzoic acid derivatives and their similar activities. I've noted a paper about anti-biofilm properties and found information on the synthesis of different aminobenzoic acid derivatives. There is a pubchem entry for 4-Amino-3-ethoxybenzoic acid, but no data on its activity. I need to consolidate the information on anticancer and antioxidant properties.

Analyzing Existing Data

Consolidating Found Information

I'm now consolidating the information gleaned from initial searches. I've noted a collection of articles detailing the biological activities of various aminobenzoic acid derivatives. Some focus on PABA and its derivatives, highlighting their antimicrobial, antifungal, and cytotoxic effects. Also present are studies on 4-hydroxybenzoic acid derivatives and their similar biological activities. I've also found an article about anti-biofilm properties for a closely related compound, 4-ethoxybenzoic acid. My search yielded synthesis information for different aminobenzoic acid derivatives, and while a PubChem entry exists for 4-Amino-3-ethoxybenzoic acid, its biological activity isn't yet detailed. Information on anticancer and antioxidant properties is also present, but no single source offers a direct comparison of 4-Amino-3-ethoxybenzoic acid derivatives.

Validation

A Comparative Benchmarking Guide to the Synthetic Routes of 4-Amino-3-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. 4-Amino-3-ethoxybenzoic acid, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. 4-Amino-3-ethoxybenzoic acid, a valuable building block in the development of various therapeutic agents and functional materials, presents a compelling case for the critical evaluation of its synthetic pathways. This in-depth technical guide provides a comparative analysis of two distinct routes to this target molecule, offering a comprehensive overview of their respective methodologies, efficiencies, and overall viability for laboratory and process scale-up.

This guide moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and rationale behind the experimental choices. By presenting detailed protocols, quantitative data, and a qualitative assessment of safety, cost, and environmental impact, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Route 1: The Classic Approach - Nitration and Reduction of 3-Ethoxybenzoic Acid

This well-established, two-step route begins with the commercially available starting material, 3-ethoxybenzoic acid. The core transformations involve an electrophilic aromatic substitution to introduce a nitro group, followed by a reduction to the desired amine.

Step 1: Nitration of 3-Ethoxybenzoic Acid

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The ethoxy group is an ortho-, para-director; however, due to steric hindrance from the ethoxy group and the carboxylic acid, the nitration occurs predominantly at the position para to the ethoxy group and meta to the carboxylic acid group. A mixture of nitric and sulfuric acids is employed to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and under a fume hood, 10.0 g of 3-ethoxybenzoic acid is dissolved in 40 mL of concentrated sulfuric acid at 0°C.

  • A nitrating mixture is prepared by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • The cold nitrating mixture is added dropwise to the solution of 3-ethoxybenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is then carefully poured onto 200 g of crushed ice with stirring.

  • The resulting precipitate, 3-ethoxy-4-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 3-Ethoxy-4-nitrobenzoic Acid

The reduction of the nitro group to an amine can be achieved through various methods. Here, we detail a common and effective method using tin(II) chloride in an acidic medium. The mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation.

Experimental Protocol:

  • To a suspension of 10.0 g of 3-ethoxy-4-nitrobenzoic acid in 100 mL of ethanol, 30.0 g of tin(II) chloride dihydrate is added.

  • The mixture is heated to reflux, and 50 mL of concentrated hydrochloric acid is added portion-wise.

  • The reaction is refluxed for 3 hours, during which the yellow color of the nitro compound should disappear.

  • The reaction mixture is cooled to room temperature and the pH is carefully adjusted to ~8 with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration and the filtrate is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from an ethanol/water mixture to yield pure 4-amino-3-ethoxybenzoic acid.

Reaction Scheme for Route 1

Route_1 start 3-Ethoxybenzoic Acid intermediate 3-Ethoxy-4-nitrobenzoic Acid start->intermediate HNO₃, H₂SO₄ end 4-Amino-3-ethoxybenzoic Acid intermediate->end SnCl₂·2H₂O, HCl then NaHCO₃

Caption: Synthesis of 4-Amino-3-ethoxybenzoic Acid via Route 1.

Route 2: A Convergent Approach from 4-Chloro-3-nitrobenzoic Acid

This alternative route offers a more convergent synthesis, starting from the readily available 4-chloro-3-nitrobenzoic acid. This pathway involves a nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitro functionality.

Step 1: Ethoxylation of 4-Chloro-3-nitrobenzoic Acid

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, facilitating the displacement of the chloro group by an ethoxide ion. This reaction is a variation of the Williamson ether synthesis.

Experimental Protocol:

  • In a round-bottom flask, 10.0 g of 4-chloro-3-nitrobenzoic acid is dissolved in 100 mL of absolute ethanol.

  • To this solution, 5.6 g of potassium hydroxide is added, and the mixture is heated to reflux for 6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in 100 mL of water and acidified with concentrated hydrochloric acid to a pH of ~2.

  • The precipitated 3-ethoxy-4-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 3-Ethoxy-4-nitrobenzoic Acid

The reduction of the nitro intermediate is carried out as described in Route 1, Step 2. Alternatively, catalytic hydrogenation offers a cleaner and often higher-yielding method.

Experimental Protocol (Catalytic Hydrogenation):

  • 10.0 g of 3-ethoxy-4-nitrobenzoic acid is dissolved in 150 mL of ethanol in a hydrogenation vessel.

  • 0.5 g of 10% Palladium on carbon (Pd/C) is added as a catalyst.

  • The vessel is purged with nitrogen and then pressurized with hydrogen gas to 50 psi.

  • The mixture is shaken at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield 4-amino-3-ethoxybenzoic acid. The product can be further purified by recrystallization if necessary.

Reaction Scheme for Route 2

Route_2 start 4-Chloro-3-nitrobenzoic Acid intermediate 3-Ethoxy-4-nitrobenzoic Acid start->intermediate KOH, Ethanol end 4-Amino-3-ethoxybenzoic Acid intermediate->end H₂, Pd/C

Caption: Synthesis of 4-Amino-3-ethoxybenzoic Acid via Route 2.

Comparative Analysis

The choice of a synthetic route is a multifactorial decision, balancing considerations of yield, cost, safety, and environmental impact.

ParameterRoute 1: From 3-Ethoxybenzoic AcidRoute 2: From 4-Chloro-3-nitrobenzoic Acid
Overall Yield Moderate to Good (typically 60-75%)Good to Excellent (typically 70-85%)
Starting Material Cost 3-Ethoxybenzoic acid is moderately priced.4-Chloro-3-nitrobenzoic acid is generally less expensive.
Reagent Cost & Hazard Uses corrosive and hazardous nitric and sulfuric acids. Tin(II) chloride is also a hazardous substance.Uses a strong base (KOH) and ethanol. Catalytic hydrogenation is a cleaner but involves handling of flammable hydrogen gas and a pyrophoric catalyst.
Safety Considerations The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitro byproducts.The ethoxylation with a strong base requires careful handling. Catalytic hydrogenation requires specialized equipment to handle pressurized hydrogen safely.
Environmental Impact Generates acidic waste from the nitration step and tin-containing waste from the reduction.The ethoxylation step is relatively benign. Catalytic hydrogenation is considered a "green" reduction method as the only byproduct is water.
Scalability The nitration step can be challenging to scale up due to the exothermic nature of the reaction. The use of tin salts on a large scale can be problematic for waste disposal.The ethoxylation is generally scalable. Catalytic hydrogenation is a well-established and scalable industrial process.

Conclusion: A Strategic Choice for Synthesis

Both synthetic routes presented offer viable pathways to 4-Amino-3-ethoxybenzoic acid.

  • Route 1 is a classic and straightforward approach that utilizes readily available starting materials. However, it is encumbered by the use of harsh reagents, potential safety hazards associated with nitration, and the generation of environmentally challenging waste streams. This route may be suitable for small-scale laboratory synthesis where specialized hydrogenation equipment is not available.

  • Route 2 presents a more convergent and "greener" alternative, particularly when employing catalytic hydrogenation for the reduction step. The starting material is often more cost-effective, and the overall process is more amenable to scale-up. The avoidance of strong nitrating acids and heavy metal reductants makes this route more attractive from an environmental and process safety perspective. For larger scale production and in settings where hydrogenation facilities are accessible, Route 2 is the demonstrably superior option.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available equipment, cost constraints, and commitment to green chemistry principles. This guide provides the foundational data and analysis to support a well-informed and strategic decision.

References

  • Nitration of Aromatic Compounds: For a general overview of the mechanism and conditions for the nitration of aromatic rings, please refer to a standard organic chemistry textbook such as "Organic Chemistry" by Paula Yurkanis Bruice or visit a reputable online resource like the LibreTexts Chemistry library.
  • Reduction of Nitro Compounds: A comprehensive review of methods for the reduction of nitroarenes can be found in various organic chemistry resources. For specific procedures and alternative reagents, consulting a database such as Reaxys or SciFinder is recommended.
  • Williamson Ether Synthesis: For a detailed explanation of the Williamson ether synthesis, including its mechanism and scope, please refer to established organic chemistry literature. An accessible overview can be found on websites such as Master Organic Chemistry or Chemistry LibreTexts.
  • Catalytic Hydrogenation: Information on the practical aspects and safety considerations of catalytic hydrogenation can be found in specialized literature on process chemistry and catalysis. Resources from organizations like the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) are valuable.
Comparative

A Researcher's Guide to Melting Point Analysis for the Confirmation of 4-Amino-3-ethoxybenzoic Acid Identity

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. For crystalline organic compounds, melting point analysis rema...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. For crystalline organic compounds, melting point analysis remains a fundamental, yet powerful, technique for both identification and purity assessment. This guide provides an in-depth, technical comparison of melting point analysis as a primary method for confirming the identity of a synthesized or procured sample of 4-Amino-3-ethoxybenzoic acid (CAS 367501-31-3). We will explore the causality behind experimental choices, outline a self-validating protocol, and compare the target compound with structurally similar alternatives to highlight the specificity of the technique.

The Principle of Identity Confirmation via Melting Point

The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. This transition occurs over a narrow temperature range, typically 0.5-1.0°C, for a pure substance. The underlying principle is that the energy required to overcome the crystal lattice forces is constant and characteristic for a specific compound.

However, the presence of even minor impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, is the basis for using this technique as a sensitive indicator of purity and a robust tool for identity confirmation through a method known as mixed melting point analysis.[3][4][5]

Comparative Analysis: The Challenge of Isomers

Confirming the identity of 4-Amino-3-ethoxybenzoic acid is not merely about measuring a melting point; it is about distinguishing it from a field of structurally similar compounds, particularly isomers, which may have been inadvertently synthesized or co-exist as impurities. The distinct melting points of these related molecules underscore the specificity of the technique.

Compound NameStructureCAS NumberMolecular FormulaReported Melting Point (°C)
4-Amino-3-ethoxybenzoic acid 367501-31-3C₉H₁₁NO₃Not Reported
3-Amino-4-ethoxybenzoic acid875256-49-8C₉H₁₁NO₃198 - 199
4-Amino-3-hydroxybenzoic acid2374-03-0C₇H₇NO₃211 - 215
3-Ethoxybenzoic acid621-51-2C₉H₁₀O₃136 - 140
Ethyl 4-aminobenzoate (Benzocaine)94-09-7C₉H₁₁NO₂88 - 90

Note: An experimentally determined melting point for 4-Amino-3-ethoxybenzoic acid is not consistently reported in publicly available databases. This guide focuses on the definitive method of mixed melting point analysis against a certified reference standard for identity confirmation.

Experimental Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of an unknown sample suspected to be 4-Amino-3-ethoxybenzoic acid.

G cluster_prep Sample & Standard Preparation cluster_analysis Melting Point Analysis cluster_decision Data Interpretation & Conclusion unknown_prep Prepare Unknown Sample: - Dry thoroughly - Grind to fine powder mix_prep Prepare 1:1 Mixture: - Intimately mix equal parts of Unknown and CRS unknown_prep->mix_prep measure_unknown Determine Melting Range of Unknown Sample unknown_prep->measure_unknown ref_prep Obtain Certified Reference Standard (CRS) of 4-Amino-3-ethoxybenzoic acid ref_prep->mix_prep measure_mix Determine Melting Range of 1:1 Mixture mix_prep->measure_mix calib Calibrate Melting Point Apparatus with Certified Standards calib->measure_unknown Ensures Accuracy decision Compare Melting Ranges measure_unknown->decision measure_mix->decision confirm Identity Confirmed: - Sharp melting range - No depression in mixture decision->confirm Identical reject Identity Not Confirmed: - Broad melting range - Depression in mixture decision->reject Different

Caption: Workflow for Identity Confirmation via Mixed Melting Point Analysis.

Detailed Experimental Protocols

Part 1: Calibration of Melting Point Apparatus

Rationale: The accuracy of any thermal analysis is contingent on the instrument's calibration. Calibrating with certified reference standards traceable to primary standards ensures that the temperatures recorded are accurate and reliable.[6] A multi-point calibration across the expected temperature range is recommended.

Protocol:

  • Select at least two certified melting point standards with melting points that bracket the expected range of your sample (e.g., Benzocaine: 88-90°C and 3-Amino-4-ethoxybenzoic acid: 198-199°C).

  • Follow the instrument manufacturer's instructions to perform a two-point or multi-point calibration.

  • Record the calibration data in the instrument log. If the instrument's readings deviate from the certified values beyond the acceptable tolerance (typically ±0.5°C), the instrument must be serviced and recalibrated before use.

Part 2: Melting Point Determination of the Unknown Sample

Rationale: This initial determination provides a baseline melting range for the sample. A broad range may indicate the presence of impurities.

Protocol:

  • Sample Preparation: Place a small amount of the unknown sample on a clean, dry watch glass. Thoroughly grind the sample into a fine, uniform powder using a spatula or pestle. This ensures uniform heat transfer.

  • Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the bottom.

  • Initial Rapid Determination (Optional but Recommended): Place the capillary in the apparatus and heat at a rapid rate (5-10°C/min) to quickly find an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Place a new capillary with the sample into the apparatus.

  • Heat rapidly to about 15°C below the approximate melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

  • Repeat the measurement with a fresh sample to ensure reproducibility.

Part 3: Mixed Melting Point Determination

Rationale: This is the definitive test for identity. If the unknown sample and the certified reference standard (CRS) are identical, a 1:1 mixture will behave as a pure substance, showing no melting point depression or range broadening. If they are different, the mixture will be impure, and a significant depression and broadening will be observed.[4]

Protocol:

  • Obtain a certified reference standard of 4-Amino-3-ethoxybenzoic acid.

  • On a watch glass, thoroughly mix approximately equal amounts of the finely ground unknown sample and the CRS.

  • Load the mixture into a capillary tube as described in Part 2.

  • Determine the melting range of the mixture using the accurate determination method (heating rate of 1-2°C/min near the melting point) as described in Part 2.

  • Interpretation:

    • Identity Confirmed: If the melting range of the mixture is sharp and undepressed compared to the melting range of the unknown sample and the CRS individually, the two substances are identical.

    • Identity Not Confirmed: If the melting range of the mixture is significantly lower and broader than that of the individual components, the unknown sample is not 4-Amino-3-ethoxybenzoic acid.

Conclusion

References

  • PubChem. 4-Amino-3-ethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Hoffman Fine Chemicals. 3-Amino-4-ethoxybenzoic acid. [Link]

  • University of Calgary. Melting point determination. Department of Chemistry. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • Chemistry LibreTexts. Mixed Melting Points. [Link]

  • Quora. Do impurities cause a substance to melt over a range of temperatures? [Link]

  • Pharma Guideline. Calibration of Melting Point Apparatus. [Link]

  • Chemistry LibreTexts. Mixed Melting Points. [Link]

  • Chemistry Stack Exchange. Effect of impurities on melting point. [Link]

  • YouTube. How Do Impurities Affect Melting Temperature (Tm)? - Chemistry For Everyone. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • Reddit. how does adding impurities lower the melting point and increase the boiling point of a substance? : r/askscience. [Link]

Sources

Comparative

Comparative study of the reactivity of 4-Amino-3-ethoxybenzoic acid and its analogs

An In-Depth Comparative Guide to the Reactivity of 4-Amino-3-ethoxybenzoic Acid and Its Analogs For professionals in drug development and materials science, understanding the subtle variations in chemical reactivity amon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Amino-3-ethoxybenzoic Acid and Its Analogs

For professionals in drug development and materials science, understanding the subtle variations in chemical reactivity among structurally similar molecules is paramount for rational design and synthesis. This guide provides a comprehensive comparative analysis of 4-Amino-3-ethoxybenzoic acid, a versatile building block, and its key analogs. By examining the interplay of electronic and steric effects, we aim to furnish researchers with the field-proven insights necessary to select and utilize these compounds effectively.

The Molecular Framework: Electronic Influences on Reactivity

4-Amino-3-ethoxybenzoic acid possesses three key functional groups that dictate its chemical behavior: a nucleophilic amino (-NH2) group, an acidic carboxylic acid (-COOH) group, and an electron-rich aromatic ring. The ethoxy (-OC2H5) substituent, positioned ortho to the amine and meta to the carboxylic acid, plays a crucial role in modulating the molecule's overall electronic profile.

The reactivity of this compound is best understood through the lens of substituent effects.[1] Both the amino and ethoxy groups are considered activating groups; they donate electron density to the aromatic ring through resonance (+R effect), making the ring more susceptible to electrophilic attack.[2] Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.[3] The combined influence of these groups creates a unique reactivity map that we will explore in comparison to its structural analogs.

Key Analogs for Comparison:

  • 4-Amino-3-hydroxybenzoic acid: Features a hydroxyl group, allowing for comparisons of hydrogen bonding potential and electronic donation versus the ethoxy group.

  • 4-Amino-3-methoxybenzoic acid: A close analog to assess the impact of a slightly smaller alkoxy group.

  • 4-Aminobenzoic acid (PABA): The parent compound, providing a baseline for the effect of the 3-position substituent.

  • 4-Amino-3-nitrobenzoic acid: An analog with a strongly electron-withdrawing nitro group to highlight contrasting reactivity.

Comparative Reactivity Analysis

The primary sites of reaction on these molecules are the amino group, the carboxylic acid, and the aromatic ring. The nature and position of the substituents significantly alter the reactivity at each of these sites.

Acidity of the Carboxylic Acid Group

The acidity of the carboxylic acid, quantified by its pKa, is influenced by the electronic nature of the other ring substituents. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), increasing acidity (lower pKa), while electron-donating groups have the opposite effect.[4][5]

CompoundApproximate pKaRationale for Acidity
4-Aminobenzoic acid4.92The electron-donating amino group destabilizes the carboxylate anion, making it a weaker acid than benzoic acid (pKa 4.2).
4-Amino-3-ethoxybenzoic acid~4.85The ethoxy group is also electron-donating, but its meta position relative to the carboxyl group means its influence is primarily a weak -I effect, with minimal impact on acidity compared to the 4-amino group.
4-Amino-3-hydroxybenzoic acid~4.8Similar to the ethoxy analog, the hydroxyl group's effect is minor.
4-Amino-3-nitrobenzoic acid~3.5The strongly electron-withdrawing nitro group significantly stabilizes the carboxylate anion through its -I and -R effects, leading to a substantial increase in acidity.[6]
Nucleophilicity of the Amino Group

The amino group's utility as a nucleophile, particularly in acylation and alkylation reactions, is directly tied to the electron density on the nitrogen atom.

CompoundRelative NucleophilicityRationale for Nucleophilicity
4-Aminobenzoic acidBaselineThe lone pair on the nitrogen is delocalized into the aromatic ring.
4-Amino-3-ethoxybenzoic acidHigherThe ortho-ethoxy group is electron-donating, which increases the electron density on the aromatic ring and, by extension, the para-amino group, enhancing its nucleophilicity.
4-Amino-3-nitrobenzoic acidSignificantly LowerThe strongly electron-withdrawing nitro group at the ortho position drastically reduces the electron density on the amino group, making it a much weaker nucleophile.

This variance in nucleophilicity has practical implications for synthesis, dictating the necessary reaction conditions (e.g., temperature, catalyst, reaction time) for achieving successful N-functionalization.

Electrophilic Aromatic Substitution (EAS)

The susceptibility of the aromatic ring to attack by electrophiles is governed by the net activating or deactivating effect of its substituents.[7][8] The amino and alkoxy groups are strong activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group.

For 4-Amino-3-ethoxybenzoic acid , the directing effects are as follows:

  • -NH2 group (position 4): Strongly directs electrophiles to positions 3 and 5.

  • -OC2H5 group (position 3): Strongly directs electrophiles to positions 2, 4, and 6.

  • -COOH group (position 1): Weakly directs electrophiles to positions 3 and 5.

The combined effect results in a highly activated ring. The positions ortho to the powerful amino group (3 and 5) are strongly activated. However, position 3 is already substituted. Therefore, electrophilic attack is most likely to occur at position 5 , which is ortho to the activating amino group and para to the activating ethoxy group.

Experimental Design and Protocols

To empirically validate the theoretical differences in reactivity, a structured experimental workflow is essential.

G cluster_0 Compound Acquisition & Characterization cluster_1 Comparative Reactivity Experiments cluster_2 Data Analysis & Interpretation A Source Analogs: - 4-Amino-3-ethoxybenzoic acid - 4-Aminobenzoic acid - 4-Amino-3-nitrobenzoic acid B Confirm Identity & Purity (NMR, MS, HPLC) A->B C N-Acylation Kinetics (Amine Nucleophilicity) B->C D Fischer Esterification (Carboxyl Reactivity) B->D E Aromatic Bromination (Ring Activation & Regioselectivity) B->E F Quantify Reaction Rates/Yields (LC-MS, GC-MS) C->F D->F G Characterize Products (NMR for Regiochemistry) E->G F->G H Correlate Structure with Reactivity G->H G cluster_0 Electronic Effects in 4-Amino-3-ethoxybenzoic Acid Ring Aromatic Ring COOH Carboxyl (-COOH) -R, -I Ring->COOH Withdraws e⁻ density (Deactivator) NH2 Amino (-NH2) +R > -I NH2->Ring Donates e⁻ density (Activator) OC2H5 Ethoxy (-OC2H5) +R > -I OC2H5->Ring Donates e⁻ density (Activator)

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Amino-3-ethoxybenzoic Acid

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-3-ethoxybenzoic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-3-ethoxybenzoic acid, a key chemical intermediate, requires robust analytical methods to ensure the quality, safety, and efficacy of downstream products. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-Amino-3-ethoxybenzoic acid, grounded in established scientific principles and regulatory expectations.

The selection of an analytical method is a critical decision in the drug development process, contingent on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Here, we will explore High-Performance Liquid Chromatography (HPLC) as the primary method of choice, with a discussion on Gas Chromatography (GC) and UV-Visible Spectroscopy as viable alternatives. The validation of these methods will be framed within the context of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

The Foundational Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] The objective is to demonstrate that the analytical procedure is fit for its purpose, a cornerstone of Good Manufacturing Practices (GMP).[3][4][5] The core validation parameters, as stipulated by the ICH Q2(R2) guideline, include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds, making it exceptionally well-suited for the analysis of 4-Amino-3-ethoxybenzoic acid. When coupled with a Ultraviolet (UV) detector, this method offers a balance of sensitivity, specificity, and cost-effectiveness.

Proposed HPLC-UV Method

Drawing from established methods for structurally similar benzoic acid derivatives, a robust reversed-phase HPLC-UV method for 4-Amino-3-ethoxybenzoic acid can be proposed.[6][7][8][9]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation for polar aromatic compounds.[6][7]

    • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. A gradient allows for the efficient elution of the analyte while maintaining good peak shape.[6][7]

    • Flow Rate: A typical flow rate of 1.0 mL/min.[6][7]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility of retention times.[6]

    • Detection Wavelength: Based on the chromophoric nature of the molecule, a wavelength in the range of 250-280 nm is expected to provide good sensitivity.[6]

    • Injection Volume: 10-20 µL.[6]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 4-Amino-3-ethoxybenzoic acid in a suitable solvent (e.g., methanol or a mixture of mobile phase). Serially dilute to prepare calibration standards.

    • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or filtration steps may be necessary.

Validation of the Proposed HPLC-UV Method

The validation of this method must be conducted in accordance with ICH guidelines.[2][3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of 4-Amino-3-ethoxybenzoic acid from its potential impurities and degradation products. Peak purity analysis using a PDA detector is also recommended.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the 100% test concentration or by analyzing nine determinations across the specified range (e.g., 3 concentrations, 3 replicates each).[4] The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be within acceptable limits, demonstrating the method's ruggedness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Alternative Analytical Methods

While HPLC-UV is the recommended approach, other techniques may be applicable depending on the specific analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like 4-Amino-3-ethoxybenzoic acid, a derivatization step is necessary to increase its volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to convert the carboxylic acid and amine groups into their more volatile silyl derivatives.[6]

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to ensure the separation of the derivatized analyte from other components.

    • Injection Mode: Split or splitless injection depending on the analyte concentration.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Rationale and Comparison:

GC-MS offers very high selectivity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.[6] However, the requirement for a derivatization step adds complexity and potential for variability to the analytical procedure.

UV-Visible Spectroscopy

For a pure substance, UV-Visible spectroscopy can be a simple and rapid method for quantification.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which 4-Amino-3-ethoxybenzoic acid is soluble and that does not absorb in the same region as the analyte.

  • Determination of λmax: Scan a dilute solution of the analyte across the UV-Visible range to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in the chosen solvent, ensuring the absorbance falls within the linear range of the calibration curve, and measure its absorbance at the λmax. The concentration can then be determined from the calibration curve.

Rationale and Comparison:

UV-Visible spectroscopy is a straightforward and cost-effective technique. However, it lacks specificity and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[6] This method is best suited for the analysis of pure or simple mixtures where the identity of the components is known.

Comparative Analysis of Analytical Methods

ParameterHPLC-UVGC-MSUV-Visible Spectroscopy
Principle Separation by liquid chromatography and detection by UV absorbance.[6]Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.[6]Measurement of the absorption of light by the analyte.
Selectivity Moderate to High. Can be affected by co-eluting compounds with similar UV spectra.[6]High to Very High. Mass spectral data provides a high degree of confidence in identification.[6]Low. Prone to interference from other UV-absorbing compounds.[6]
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to high ng/mL range).[6]High (typically in the ng/mL range).[6]Low (typically in the µg/mL range).
Linearity Good over a wide concentration range.[6]Good over a moderate concentration range.Good over a defined concentration range (Beer's Law).
Sample Preparation Simple to moderate (dissolution, filtration, extraction).Complex (extraction and mandatory derivatization).[6]Simple (dissolution).
Throughput HighModerateVery High
Instrumentation Cost ModerateHighLow
Best Suited For Routine quality control, stability studies, and quantification in complex matrices.Confirmatory analysis, impurity identification, and trace-level quantification.Quick quantification of pure substances or simple mixtures.

Visualizing the Workflow

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample->hplc_system detection UV Detection at λmax hplc_system->detection data_acq Data Acquisition & Integration detection->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify Analyte cal_curve->quant validation Perform Method Validation (Accuracy, Precision, etc.) quant->validation report Final Report validation->report

Caption: General experimental workflow for the HPLC-UV analysis of 4-Amino-3-ethoxybenzoic acid.

Conclusion

The choice of an analytical method for the quantification of 4-Amino-3-ethoxybenzoic acid should be guided by the specific requirements of the analysis. For routine quality control and product release testing, a validated HPLC-UV method is the most appropriate choice, offering a good balance of selectivity, sensitivity, and practicality. While GC-MS provides higher selectivity and sensitivity, the need for derivatization makes it more suitable for confirmatory testing or trace analysis. UV-Visible spectroscopy, although simple and rapid, should be reserved for the analysis of pure substances due to its limited specificity.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and reproducible data, which is a fundamental requirement in the pharmaceutical industry. The principles and protocols outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for 4-Amino-3-ethoxybenzoic acid.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. BenchChem.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Georganics. (n.d.). 4-Amino-3-methoxybenzoic acid. Georganics.
  • Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • International Council for Harmonisation. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ICH.
  • Lab Manager. (2025).
  • Lai, J., et al. (2016). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • Longdom Publishing. (n.d.).
  • MedchemExpress.com. (n.d.). 4-Amino-3-hydroxybenzoic acid | Biochemical Reagent. MedchemExpress.com.
  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid.
  • ResearchGate. (2025). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid | Request PDF.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures.
  • Widyaningrum, N., & Rohman, A. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety.

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Comparative

A Comparative Guide to the Synthesis of 4-Amino-3-ethoxybenzoic Acid: Navigating Reproducibility and Robustness in Drug Development

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 4-Amino-3-ethoxybenzoic acid is a valuable building block in the creation of a variety of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 4-Amino-3-ethoxybenzoic acid is a valuable building block in the creation of a variety of pharmacologically active molecules. This guide provides an in-depth, comparative analysis of the common synthetic routes to this compound, with a focus on the critical aspects of reproducibility and robustness. We will delve into the causality behind experimental choices, offering field-proven insights to ensure consistent and scalable production.

Introduction: The Importance of a Reliable Synthetic Route

The journey from a promising lead compound to a marketable drug is fraught with challenges, and the synthesis of key intermediates is a critical control point. Inconsistent yields, variable purity profiles, and reactions that are sensitive to minor fluctuations in conditions can lead to significant delays and increased costs. 4-Amino-3-ethoxybenzoic acid, with its substituted aniline structure, is susceptible to side reactions and impurities that can impact downstream applications. Therefore, a thorough understanding of the available synthetic methodologies and their inherent strengths and weaknesses is essential for any research and development program.

This guide will compare two primary synthetic pathways to 4-Amino-3-ethoxybenzoic acid, providing detailed experimental protocols and a critical evaluation of their performance.

Synthetic Route 1: Nitration of 3-Ethoxybenzoic Acid followed by Reduction

This classical two-step approach is a widely employed method for the synthesis of 4-Amino-3-ethoxybenzoic acid. It involves the electrophilic nitration of the starting material, 3-ethoxybenzoic acid, followed by the reduction of the resulting nitro-intermediate.

Step 1: Electrophilic Nitration of 3-Ethoxybenzoic Acid

The introduction of a nitro group onto the aromatic ring is a well-established transformation. However, the regioselectivity and the prevention of over-nitration are critical for a robust process. The ethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The interplay of these directing effects, along with steric hindrance, dictates the position of nitration. For 3-ethoxybenzoic acid, the primary product is the desired 4-nitro isomer, with the nitro group positioned ortho to the activating ethoxy group and meta to the deactivating carboxylic acid group.

Critical Parameters for Reproducibility:

  • Temperature Control: This reaction is highly exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial to prevent the formation of dinitro byproducts and ensure regioselectivity. Runaway reactions are a significant safety concern.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent (a mixture of nitric and sulfuric acid) to the solution of 3-ethoxybenzoic acid is essential for maintaining temperature control and minimizing side reactions.

  • Acid Concentration: The use of concentrated sulfuric acid is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The concentration of these acids should be carefully controlled.[1][2]

Experimental Protocol: Nitration of 3-Ethoxybenzoic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid (4.0 eq) at 0 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-ethoxybenzoic acid over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 3-ethoxy-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 3-Ethoxy-4-nitrobenzoic Acid

The reduction of the nitro group to an amine is the final step in this synthetic sequence. Several reducing agents can be employed, each with its own set of advantages and disadvantages in terms of cost, safety, and environmental impact.

Comparison of Reducing Agents:

Reducing AgentAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂) High yielding, reliable for a wide range of nitroarenes.Generates tin-based waste, which is environmentally problematic. The workup can be tedious to remove all tin salts.
Iron (Fe) in acidic medium Inexpensive, environmentally benign.Can require longer reaction times and higher temperatures. The workup involves filtering off iron salts.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Clean reaction with high yields, generates only water as a byproduct.Requires specialized high-pressure equipment, the catalyst can be expensive, and there is a risk of hydrogen gas flammability.[3][4]

Experimental Protocol: Reduction using Tin(II) Chloride

  • To a solution of 3-ethoxy-4-nitrobenzoic acid (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (4.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration and can be recrystallized from an ethanol/water mixture to yield 4-Amino-3-ethoxybenzoic acid.[5]

Robustness Considerations for the Reduction Step:

The choice of reducing agent significantly impacts the robustness of the process. While catalytic hydrogenation is the cleanest method, its requirement for specialized equipment may not be suitable for all laboratory settings. The use of iron is a cost-effective and greener alternative to tin(II) chloride, but may require more optimization to achieve consistent high yields.

Synthetic Route 2: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid

An alternative approach to 4-Amino-3-ethoxybenzoic acid involves a two-step process starting from 4-chloro-3-nitrobenzoic acid. This route utilizes a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of the nitro group.

Step 1: Ethoxylation of 4-Chloro-3-nitrobenzoic Acid

In this step, the chlorine atom on the aromatic ring is displaced by an ethoxide nucleophile. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards nucleophilic attack, facilitating the substitution.[6][7]

Critical Parameters for Reproducibility:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the sodium ethoxide and lead to lower yields.

  • Temperature Control: While the reaction requires heating, excessive temperatures can lead to side reactions.

  • Purity of Starting Materials: The purity of the 4-chloro-3-nitrobenzoic acid and the sodium ethoxide is critical for a clean reaction.

Experimental Protocol: Ethoxylation of 4-Chloro-3-nitrobenzoic Acid

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • Add 4-chloro-3-nitrobenzoic acid (1.0 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 3-ethoxy-4-nitrobenzoic acid.

  • Collect the product by filtration, wash with water, and dry.

Step 2: Reduction of 3-Ethoxy-4-nitrobenzoic Acid

The reduction of the nitro intermediate is carried out using one of the methods described in Route 1.

Comparative Analysis of the Two Synthetic Routes

FeatureRoute 1: Nitration/ReductionRoute 2: SNAr/Reduction
Starting Material Availability 3-Ethoxybenzoic acid is commercially available.4-Chloro-3-nitrobenzoic acid is also commercially available.
Regioselectivity Control Relies on the directing effects of the substituents and requires careful temperature control to minimize isomer formation.The position of the ethoxy group is predetermined by the starting material.
Robustness The nitration step can be sensitive to reaction conditions, potentially impacting reproducibility.The SNAr reaction is generally robust, provided anhydrous conditions are maintained.
Safety Considerations The use of concentrated nitric and sulfuric acids requires careful handling.The use of sodium metal and flammable ethanol requires appropriate safety precautions.
Environmental Impact The nitration step generates acidic waste. The choice of reducing agent in the second step also has environmental implications.The SNAr step is relatively clean, but the subsequent reduction step has similar environmental considerations as Route 1.
Overall Yield and Purity Can provide good to excellent yields, but purity can be affected by the formation of isomers in the nitration step.Generally provides good yields with high purity, as the regiochemistry is controlled.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_route1 Route 1: Nitration/Reduction cluster_route2 Route 2: SNAr/Reduction a1 3-Ethoxybenzoic Acid a2 Nitration (HNO₃, H₂SO₄) a1->a2 a3 3-Ethoxy-4-nitrobenzoic Acid a2->a3 a4 Reduction (e.g., SnCl₂, HCl) a3->a4 a5 4-Amino-3-ethoxybenzoic Acid a4->a5 b1 4-Chloro-3-nitrobenzoic Acid b2 Ethoxylation (NaOEt, EtOH) b1->b2 b3 3-Ethoxy-4-nitrobenzoic Acid b2->b3 b4 Reduction (e.g., SnCl₂, HCl) b3->b4 b5 4-Amino-3-ethoxybenzoic Acid b4->b5

Caption: Comparative workflows for the synthesis of 4-Amino-3-ethoxybenzoic acid.

Characterization and Purity Assessment

Regardless of the synthetic route chosen, the final product must be thoroughly characterized to ensure it meets the required purity specifications for drug development.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the product and quantifying any byproducts.

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the product, further confirming its identity.

Conclusion and Recommendations

Both synthetic routes presented in this guide are viable for the preparation of 4-Amino-3-ethoxybenzoic acid.

  • Route 1 (Nitration/Reduction) is a classic and well-understood pathway. However, its reproducibility is highly dependent on strict control of the nitration step to ensure regioselectivity and avoid over-nitration. This route may be more suitable for initial lab-scale synthesis where optimization of reaction conditions is feasible.

  • Route 2 (SNAr/Reduction) offers a more robust and potentially more scalable approach due to the inherent regiochemical control of the SNAr reaction. While it requires careful handling of anhydrous reagents, it is less prone to the formation of isomeric impurities, which can simplify purification and improve the overall consistency of the process.

For drug development professionals, where reproducibility, robustness, and purity are of utmost importance, Route 2 is generally the recommended pathway . The higher degree of control over the regiochemistry often outweighs the challenges of working with anhydrous conditions, leading to a more reliable and scalable synthesis of this critical intermediate.

References

  • Google Patents. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid. (CN105237423A).
  • Gudun, K. A., Zakarina, R., Segizbayev, M., Hayrapetyan, D., Slamova, A., & Khalimon, A. Y. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2537–2542.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]

  • YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • Google Patents. (1975). Hydrogenation of nitrobenzoic acids. (US3882171A).
  • Ashenhurst, J. (2023). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Bentham Science. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts.
  • Royal Society of Chemistry. (2019). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires.
  • The Organic Chemistry Tutor. (2017, January 14). Aromatic Nucleophilic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • University of Michigan. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]

  • Google Patents. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds. (EP0825979B1).
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate.
  • Zenodo. (1975). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of the catalytic transfer hydrogenation of nitro compounds. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Dr. D Chemistry. (2020, November 8). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]

  • David Publishing. (2014). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 8, 861-866.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4-Amino-3-ethoxybenzoic Acid

In the fast-paced environment of drug development and scientific research, the safety of laboratory personnel is paramount. While 4-Amino-3-ethoxybenzoic acid is a valuable compound in various synthetic pathways, underst...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug development and scientific research, the safety of laboratory personnel is paramount. While 4-Amino-3-ethoxybenzoic acid is a valuable compound in various synthetic pathways, understanding and mitigating its associated risks through the correct use of Personal Protective Equipment (PPE) is a non-negotiable aspect of responsible research. This guide provides an in-depth, procedural framework for the safe handling of this aromatic amine, ensuring that your work can proceed with the highest degree of safety and scientific integrity.

Understanding the Hazard: A Foundation for Safety

Before any handling protocols can be established, a thorough understanding of the hazards associated with 4-Amino-3-ethoxybenzoic acid is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health risks.[1]

GHS Hazard Classifications for 4-Amino-3-ethoxybenzoic acid:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Source: ECHA C&L Inventory, via PubChem[1]

The causality behind these classifications lies in the chemical nature of aromatic amines. These compounds can be readily absorbed through the skin and respiratory tract, and their metabolic pathways can lead to systemic toxicity. Skin and eye irritation are common due to their chemical reactivity.

A Multi-tiered Approach to Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory procedure being undertaken. The following diagram illustrates a decision-making workflow for selecting the correct level of PPE.

PPE_Workflow cluster_0 Hazard & Risk Assessment cluster_1 PPE Selection Start Identify Chemical: 4-Amino-3-ethoxybenzoic acid Hazards GHS Hazards: - Harmful (Oral, Dermal, Inhalation) - Skin/Eye Irritant - Respiratory Irritant Start->Hazards Task Assess Task: - Weighing (powder) - Dissolution (liquid) - Reaction Work-up Hazards->Task Engineering Primary Controls: - Fume Hood - Ventilated Enclosure Task->Engineering Mitigate with Engineering Controls PPE_Level Determine Required PPE Level Engineering->PPE_Level BasicPPE Level 1: Standard Lab Attire - Lab Coat - Safety Glasses - Closed-toe Shoes PPE_Level->BasicPPE Low Risk (e.g., handling sealed container) IntermediatePPE Level 2: Enhanced Protection - Chemical Splash Goggles - Nitrile Gloves - Disposable Gown PPE_Level->IntermediatePPE Moderate Risk (e.g., weighing, dissolution) AdvancedPPE Level 3: Maximum Containment - Face Shield - Double Gloving - Respirator (if needed) PPE_Level->AdvancedPPE High Risk (e.g., potential for aerosolization)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3-ethoxybenzoic acid
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